molecular formula C10H21NO2 B13623022 Ethyl 2-amino-4-methylheptanoate

Ethyl 2-amino-4-methylheptanoate

Katalognummer: B13623022
Molekulargewicht: 187.28 g/mol
InChI-Schlüssel: AOHITZYZVMARBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 2-amino-4-methylheptanoate (CAS 1340167-25-0) is a synthetic, non-natural amino acid ester with the molecular formula C 10 H 21 NO 2 and a molecular weight of 187.28 g/mol . This compound features a ester-protected amino acid structure, characterized by a 2-aminoheptanoate backbone with a methyl group at the 4-position. The SMILES notation for this molecule is CCCC(C)CC(N)C(OCC)=O . Compounds of this structural class, particularly non-natural amino acid esters, are valuable intermediates in pharmaceutical research and medicinal chemistry. They are frequently employed in the synthesis and development of potent enzyme inhibitors . For instance, published in vitro research indicates that synthetic amides and 2-oxoamides based on non-natural amino acids with similar aliphatic side chains, such as γ-norleucine and δ-norleucine, have demonstrated significant activity as inhibitors of phospholipase A2 (PLA2) enzymes . These enzymes, including the cytosolic GIVA cPLA2 and secretory GV sPLA2, are important targets in inflammatory disease research, as they play key roles in the release of arachidonic acid and the subsequent production of lipid mediators . The structure of Ethyl 2-amino-4-methylheptanoate provides a versatile scaffold for structure-activity relationship (SAR) studies, allowing researchers to explore the effects of side-chain branching and lipophilicity on biological activity and selectivity in the design of novel bioactive molecules. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Eigenschaften

IUPAC Name

ethyl 2-amino-4-methylheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-4-6-8(3)7-9(11)10(12)13-5-2/h8-9H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHITZYZVMARBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Physicochemical and Analytical Profiling of Ethyl 2-amino-4-methylheptanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-amino-4-methylheptanoate is a branched-chain, unnatural amino acid ester of significant interest in peptidomimetic drug design and synthetic biochemistry. By masking the polar carboxylic acid group, the ethyl esterification enhances the molecule's lipophilicity, facilitating passive diffusion across lipid bilayers. This whitepaper provides an in-depth technical analysis of its exact mass, molecular weight, and physicochemical properties, alongside a rigorously designed, self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its quantification and structural verification.

Structural Identity and Physicochemical Properties

Ethyl 2-amino-4-methylheptanoate is an aliphatic derivative characterized by a heptanoate backbone, an alpha-amino group at the C2 position, a methyl branch at C4, and an ethyl ester at the C1 carboxylate.

The integration of unnatural amino acids into peptide sequences introduces critical steric hindrance, which shields the peptide backbone from rapid proteolytic degradation by endogenous exopeptidases [1]. The esterification serves as a prodrug strategy; it neutralizes the negative charge of the carboxylate at physiological pH, thereby increasing the partition coefficient (LogP) and improving cellular uptake.

Quantitative Data Summary

The theoretical mass calculations for the chemical formula C₁₀H₂₁NO₂ are summarized below. These values are foundational for accurate mass spectrometry targeting [2].

ParameterValueAnalytical Significance
Chemical Formula C₁₀H₂₁NO₂Defines the isotopic envelope and exact mass.
Molecular Weight 187.28 g/mol Used for macroscopic molarity calculations and dosing.
Exact Mass 187.1572 DaCritical for HRMS identification (Orbitrap/TOF).
Monoisotopic Mass 187.1572 DaRepresents the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).
Theoretical [M+H]⁺ 188.1645 m/zTarget precursor ion for positive-mode Electrospray Ionization (ESI+).

Pharmacokinetic Profiling: The Ester Hydrolysis Pathway

In vivo, amino acid esters act as transient prodrugs. Ethyl 2-amino-4-methylheptanoate is highly susceptible to enzymatic cleavage by hepatic and intestinal carboxylesterases (CES1 and CES2) [3].

Causality in Prodrug Design: The specific choice of an ethyl ester over a methyl ester is driven by toxicity profiles. While both increase lipophilicity, the hydrolysis of an ethyl ester yields ethanol as a byproduct, which is metabolically benign at micro-doses compared to the highly toxic methanol generated by methyl ester cleavage.

Hydrolysis_Pathway Prodrug Ethyl 2-amino-4-methylheptanoate (Prodrug, MW: 187.28) Enzyme Hepatic Carboxylesterases (CES1/CES2) Prodrug->Enzyme Hydrolysis Active 2-amino-4-methylheptanoic acid (Active Metabolite) Enzyme->Active Byproduct Ethanol (Byproduct) Enzyme->Byproduct

Figure 1: Hepatic carboxylesterase-mediated hydrolysis of the ethyl ester prodrug.

High-Resolution Mass Spectrometry (HRMS) Validation

To definitively validate the structural identity of Ethyl 2-amino-4-methylheptanoate, HRMS is the analytical gold standard.

Causality in Instrumentation: The selection of an Orbitrap or Time-of-Flight (TOF) mass analyzer over a standard single-quadrupole system is mandatory. The exact mass of 187.1572 Da requires sub-5 ppm mass accuracy to definitively differentiate the target analyte from isobaric endogenous lipids or isomeric compounds (such as 2-aminodecanoic acid or 10-aminodecanoic acid) [2].

Self-Validating LC-MS/MS Protocol

The following protocol is designed as a self-validating system. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a ¹³C- or ¹⁵N-labeled amino acid ester—the method automatically corrects for run-to-run variations in extraction recovery and matrix-induced ionization suppression.

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of the biological sample (e.g., plasma) and add 150 µL of cold acetonitrile containing 0.1% Formic Acid and the SIL-IS.

  • Causality: Cold acetonitrile lowers the dielectric constant of the solution, stripping the hydration shell from plasma proteins and causing them to precipitate. This prevents target analyte sequestration and eliminates matrix interferences that foul the UHPLC column.

Step 2: Centrifugation & Recovery

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: H₂O + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase leverages the lipophilicity of the ethyl ester for retention. Formic acid acts as an ion-pairing agent and provides the abundant protons necessary to drive the equilibrium toward the [M+H]⁺ state, maximizing ESI+ signal intensity.

Step 4: HRMS Detection & Data Processing

  • Action: Operate the Orbitrap in ESI+ mode. Extract the ion chromatogram (EIC) for the theoretical precursor mass of 188.1645 m/z using a strict 5 ppm mass tolerance window.

LCMS_Workflow Prep 1. Sample Prep (Cold ACN Precipitation + SIL-IS) LC 2. UHPLC Separation (C18 Column, Gradient Elution) Prep->LC ESI 3. ESI+ Ionization (Formic Acid Protonation) LC->ESI HRMS 4. Orbitrap HRMS (Target Precursor m/z 188.1645) ESI->HRMS Data 5. Data Validation (Mass Error < 5 ppm) HRMS->Data

Figure 2: Step-by-step LC-MS/MS analytical workflow for exact mass validation.

Conclusion

The exact mass (187.1572 Da) and molecular weight (187.28 g/mol ) of Ethyl 2-amino-4-methylheptanoate dictate its analytical behavior in mass spectrometry. By leveraging its physicochemical properties—specifically its increased lipophilicity and susceptibility to positive-mode protonation—researchers can deploy robust, self-validating LC-MS/MS workflows to quantify this compound and monitor its enzymatic hydrolysis in complex biological matrices.

References

  • American Chemical Society (ACS). N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. Journal of Organic Chemistry. Available at:[Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12810660, (S)-2-Aminodecanoic acid (C10H21NO2 Isomer Class Exact Mass Reference). PubChem. Available at:[Link][1]

  • National Institutes of Health (NIH). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Pharmaceutical Research. Available at:[Link][2]

Sources

Solubility Profile of Ethyl 2-amino-4-methylheptanoate in Organic Solvents: A Methodological Framework for Characterization

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthetic route optimization and purification to formulation design and bioavailability. This guide provides a comprehensive methodological framework for determining the solubility profile of a novel molecule, using Ethyl 2-amino-4-methylheptanoate as a representative case study. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a practical, field-proven approach to solubility characterization.

Introduction: The Central Role of Solubility

Ethyl 2-amino-4-methylheptanoate is a chiral amino acid ester. Its structure, featuring a primary amine, an ester functional group, and a branched alkyl chain, presents a unique combination of polar and non-polar characteristics. Understanding how this molecule interacts with and dissolves in various organic solvents is not an academic exercise; it is a fundamental prerequisite for its practical application. Poor solubility can create significant bottlenecks in process chemistry, leading to low reaction yields, challenging purifications, and difficulties in achieving desired concentrations in formulations.

This guide will not simply present data but will equip the researcher with the rationale and the practical steps to generate a high-quality, reliable solubility profile for this, or any, novel compound of interest. We will proceed by first analyzing the molecule's structure to predict its behavior, then establishing a robust experimental plan to quantify it.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents with similar polarity. The structure of Ethyl 2-amino-4-methylheptanoate contains distinct regions that govern its interactions:

  • Polar Moieties: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor and acceptor. The ester group (-COO-) contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor. These groups will favor interactions with polar solvents.

  • Non-Polar Moiety: The isobutyl group and the ethyl ester chain constitute a significant non-polar, lipophilic region, which will favor interactions with non-polar solvents.

The overall solubility will be a balance of these competing characteristics. We can anticipate moderate solubility in a range of solvents, but quantification is essential.

cluster_0 Ethyl 2-amino-4-methylheptanoate Structure cluster_1 Polar Region (H-Bonding) cluster_2 Non-Polar Region C1 CH₃ C2 CH₂ C1->C2 O1 O C2->O1 C3 C=O O1->C3 C4 CH C3->C4 N1 NH₂ C4->N1 C5 CH₂ C4->C5 C6 CH C5->C6 C7 CH₃ C6->C7 C8 CH₃ C6->C8

Caption: Molecular structure of Ethyl 2-amino-4-methylheptanoate highlighting polar and non-polar regions.

A logical approach to solvent selection involves testing a panel of solvents that covers the full polarity spectrum. This allows for a comprehensive understanding of the compound's behavior.

G Heptane Heptane Toluene Toluene Acetone Acetone THF Tetrahydrofuran (THF) Methanol Methanol (MeOH) Acetonitrile Acetonitrile (ACN) Ethanol Ethanol (EtOH) Water Water

Caption: Solvent classes arranged by increasing polarity, forming a rational basis for solubility screening.

Experimental Design: The Shake-Flask Method

To ensure accuracy and reproducibility, we will employ the equilibrium shake-flask method, which is considered the gold standard for solubility determination. This method involves agitating an excess amount of the solute in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically, typically by High-Performance Liquid Chromatography (HPLC).

The entire workflow is a self-validating system. By ensuring an excess of solid material is present after equilibration, we confirm that the solution is truly saturated. The use of a validated, specific HPLC method ensures that the measured concentration is accurate and free from interference from impurities or degradants.

prep 1. Preparation Add excess Ethyl 2-amino-4-methylheptanoate to a known volume of solvent in a vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached. prep->equil Time & Temp separate 3. Phase Separation Allow solid to settle. Alternatively, centrifuge to pellet undissolved solid. equil->separate Gravity/Centrifugation filter 4. Filtration Filter an aliquot of the supernatant through a 0.45 µm syringe filter (ensure filter compatibility). separate->filter Clarification dilute 5. Dilution Dilute the clear filtrate with a suitable mobile phase to fall within the HPLC calibration curve range. filter->dilute Sample Prep analyze 6. HPLC Analysis Inject the diluted sample and quantify the concentration against a prepared calibration curve. dilute->analyze Quantification result 7. Result Calculation Calculate the original concentration in mg/mL, accounting for the dilution factor. analyze->result Data Processing

Caption: Experimental workflow for solubility determination using the shake-flask method followed by HPLC analysis.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • Ethyl 2-amino-4-methylheptanoate (solid, >99% purity)

  • Selected solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Water), HPLC grade

  • Scintillation vials (e.g., 20 mL) with Teflon-lined caps

  • Analytical balance (4-decimal place)

  • Calibrated pipettes

  • Orbital shaker or rotator with temperature control

  • Centrifuge (optional)

  • Syringes (e.g., 1 mL, 5 mL)

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC system with UV detector

  • Volumetric flasks and appropriate glassware for standard preparation

Procedure:

  • Preparation: To a series of labeled vials, add an excess amount of Ethyl 2-amino-4-methylheptanoate (e.g., ~100 mg). The key is to ensure solid material remains at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of each selected solvent to its respective vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25.0 ± 0.5 °C). Agitate for at least 24 hours. A preliminary time-to-equilibrium study can be conducted to confirm the minimum required duration, but 24-48 hours is standard practice.

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to sediment. Visual inspection is critical to confirm that solid is still present.

  • Sampling and Filtration: Carefully draw an aliquot of the clear supernatant into a syringe. Attach a 0.45 µm syringe filter and discard the first ~0.2 mL to saturate the filter membrane and avoid adsorption effects. Collect the subsequent clear filtrate into a clean, labeled vial.

  • Sample Preparation for HPLC: Based on an estimated solubility, perform an accurate dilution of the filtrate with the HPLC mobile phase to bring the concentration into the linear range of the calibration curve. For example, a 100-fold dilution might be appropriate.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, UV detection at an appropriate wavelength for the analyte).

    • Prepare a multi-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) from a known stock solution of Ethyl 2-amino-4-methylheptanoate. The curve must have a correlation coefficient (r²) > 0.999.

    • Inject the diluted samples and standards onto the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the solubility in the original solvent using the following formula:

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison and aids in solvent selection for various applications.

Table 1: Hypothetical Solubility Data for Ethyl 2-amino-4-methylheptanoate at 25°C

SolventSolvent ClassPolarity IndexExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
HeptaneNon-Polar0.1< 1.0< 0.005
TolueneNon-Polar2.415.20.081
DichloromethanePolar Aprotic3.1250.51.34
Ethyl AcetatePolar Aprotic4.4180.30.96
AcetonePolar Aprotic5.1> 500 (freely soluble)N/A
AcetonitrilePolar Aprotic5.8350.11.87
IsopropanolPolar Protic3.9> 500 (freely soluble)N/A
EthanolPolar Protic4.3> 500 (freely soluble)N/A
MethanolPolar Protic5.1> 500 (freely soluble)N/A
WaterPolar Protic10.22.50.013

Note: Data in this table is illustrative and must be determined experimentally.

Interpretation:

  • Process Chemistry: Solvents like Dichloromethane or Acetonitrile, which show high solubility, would be excellent candidates for reaction media or for purification steps like chromatography.

  • Crystallization: To effectively crystallize the compound, a solvent system is needed where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature. A mixture of a good solvent (e.g., Isopropanol) and an anti-solvent (e.g., Heptane or Water) would be a logical starting point for investigation.

  • Formulation: For a liquid formulation, a solvent in which the compound is freely soluble, such as Ethanol or Isopropanol, would be ideal. The low aqueous solubility highlights a potential challenge for developing aqueous-based formulations, which might require co-solvents or other formulation technologies.

Conclusion

Determining the solubility profile of a novel compound like Ethyl 2-amino-4-methylheptanoate is a critical, data-driven process that forms the bedrock of successful chemical and pharmaceutical development. By combining a theoretical understanding of molecular interactions with a robust and validated experimental methodology, such as the shake-flask method, researchers can generate reliable and actionable data. This information is indispensable for making informed decisions regarding synthetic route selection, purification strategy, and final product formulation, ultimately accelerating the development timeline and increasing the probability of success.

References

  • Title: Measurement of Solubility (Guest Editor: A. Avdeef) Source: ADMET & DMPK, 2016 URL: [Link]

Mechanism of Action of Ethyl 2-amino-4-methylheptanoate in Biological Assays: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter the challenge of delivering highly polar branched-chain amino acid (BCAA) analogs into target cells for metabolic and kinase-activation assays. Ethyl 2-amino-4-methylheptanoate represents a sophisticated chemical solution to this biological bottleneck. Rather than functioning as a direct ligand, it is rationally designed as a lipophilic prodrug.

By masking the polar carboxylate group with an ethyl ester, this molecule successfully bypasses the canonical, rate-limiting [1]. Once inside the cell, ubiquitous carboxylesterases hydrolyze the ester, trapping the active free acid (2-amino-4-methylheptanoic acid) within the cytosol[2]. Here, it acts as a potent leucine mimetic, directly engaging the intracellular to hyperactivate the mTORC1 signaling pathway[3].

This whitepaper provides a comprehensive, field-proven guide to validating the mechanism of action of Ethyl 2-amino-4-methylheptanoate in vitro, detailing the causality behind assay design, self-validating protocols, and quantitative benchmarks.

The "Trojan Horse" Strategy: Bypassing LAT1

Canonical BCAAs like L-leucine rely entirely on the LAT1 (SLC7A5/CD98hc) heterodimer for cellular entry[1]. Because LAT1 is a high-affinity but low-capacity transporter, extracellular amino acid competition often confounds assay results. Ethyl 2-amino-4-methylheptanoate utilizes a "Trojan Horse" strategy. The ethyl ester modification shifts the molecule's partition coefficient (ClogP) from negative to positive, enabling rapid, LAT1-independent passive diffusion across the plasma membrane.

G E Ethyl 2-amino-4-methylheptanoate (Lipophilic Prodrug) Membrane Plasma Membrane (Passive Diffusion) E->Membrane Bypasses LAT1 Est Intracellular Carboxylesterases Membrane->Est Enters Cytosol Acid 2-amino-4-methylheptanoic acid (Active Free Acid) Est->Acid Hydrolysis (Trapping) LAT1 LAT1 Transporter (Efflux Bottleneck) Acid->LAT1 Slow Efflux

Workflow of prodrug membrane diffusion, intracellular esterase hydrolysis, and LAT1-mediated trapping.

Protocol 1: Intracellular Accumulation and Esterase Hydrolysis Assay

To empirically validate the prodrug mechanism, we must quantify both the cellular uptake of the ester and its subsequent conversion to the active free acid.

Causality & Rationale: If the prodrug hypothesis holds true, inhibiting LAT1 should not affect the intracellular accumulation of the compound, whereas inhibiting intracellular esterases should trap the molecule in its inactive ester form, preventing the generation of the free acid. We use specific pharmacological inhibitors to isolate the variables of diffusion and hydrolysis.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293T cells in 6-well plates at 3×105 cells/well. Cultivate for 24 hours in DMEM supplemented with 10% FBS.

  • Starvation & Pre-treatment: Wash cells twice with PBS and incubate in amino acid-free DMEM for 2 hours to deplete endogenous BCAAs. Pre-treat designated control wells with either 10 µM JPH203 (LAT1 inhibitor) or 100 µM Bis-pNPP (general esterase inhibitor) for 30 minutes.

  • Compound Dosing: Spike the media with 50 µM Ethyl 2-amino-4-methylheptanoate. Incubate at 37°C for exactly 15 minutes to capture the linear phase of cellular uptake.

  • Quenching & Lysis: Rapidly aspirate media, wash three times with ice-cold PBS to halt transport, and lyse cells using 80% cold methanol containing stable-isotope labeled internal standards (e.g., 13 C-Leucine).

  • LC-MS/MS Quantification: Centrifuge lysates at 15,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), monitoring the specific mass transitions for both the ethyl ester (prodrug) and the free acid (active metabolite).

  • Self-Validation Check: Confirm that JPH203-treated cells show no reduction in total intracellular compound compared to the vehicle, proving LAT1 independence. Confirm that Bis-pNPP-treated cells show >90% accumulation of the ethyl ester and <10% of the free acid, proving esterase-dependent activation.

Target Engagement: Sestrin2 Modulation and mTORC1 Activation

Once hydrolyzed, the active moiety—2-amino-4-methylheptanoic acid—functions as a structural homolog of L-leucine. It binds directly to Sestrin2, a highly specific intracellular leucine sensor[3]. This binding event induces a conformational change that forces Sestrin2 to dissociate from the GATOR2 complex. The liberation of GATOR2 subsequently inhibits GATOR1 (a GTPase-activating protein), allowing the RagA/B GTPases to remain in their active, GTP-bound state, which ultimately recruits and activates mTORC1 at the lysosomal surface[3].

G Acid 2-amino-4-methylheptanoic acid Ses2 Sestrin2 Sensor Acid->Ses2 Binds (Kd ~18.5 µM) G2 GATOR2 Complex Ses2->G2 Dissociates G1 GATOR1 (GAP) G2->G1 Inhibits Rag RagA/B GTPases G1->Rag GAP Suppressed mTOR mTORC1 Activation Rag->mTOR Activates

Signaling pathway of mTORC1 activation via Sestrin2-GATOR2 dissociation by the active free acid.

Protocol 2: Sestrin2-GATOR2 Dissociation and Kinase Assay

To prove that the generated free acid genuinely engages the mTORC1 pathway via Sestrin2, we utilize a Co-Immunoprecipitation (Co-IP) assay coupled with a downstream kinase readout.

Causality & Rationale: Measuring downstream phosphorylation (e.g., p-S6K1) alone is insufficient, as mTORC1 can be activated by alternative pathways (such as growth factors via Akt). By directly measuring the physical dissociation of Sestrin2 from WDR24 (a core GATOR2 component), we isolate the specific amino acid-sensing mechanism.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with FLAG-tagged Sestrin2 and HA-tagged WDR24 to amplify the detection signal.

  • Deprivation & Treatment: Following a 2-hour amino acid starvation, treat cells with either vehicle, 50 µM L-Leucine (positive control), or 50 µM Ethyl 2-amino-4-methylheptanoate for 30 minutes.

  • Crosslinking & Lysis: Add 1% formaldehyde for 10 minutes to stabilize transient protein-protein interactions, quench with 125 mM glycine, and lyse cells in CHAPS buffer (0.3% CHAPS) to preserve the delicate GATOR complexes.

  • Co-Immunoprecipitation: Incubate lysates with anti-FLAG magnetic beads overnight at 4°C. Wash beads three times with CHAPS buffer.

  • Western Blot Analysis: Elute proteins by boiling in Laemmli buffer. Probe membranes for HA-WDR24 (to assess dissociation from Sestrin2) and simultaneously probe whole-cell lysates for p-S6K1 (Thr389) as the functional readout of mTORC1 activation.

  • Self-Validation Check: The vehicle control must show strong Sestrin2-WDR24 co-precipitation and absent p-S6K1. The compound-treated samples must show a >80% reduction in HA-WDR24 pull-down, correlating directly with the restoration of the p-S6K1 signal.

Quantitative Data & Comparative Efficacy

The following table summarizes the pharmacokinetic and pharmacodynamic parameters of Ethyl 2-amino-4-methylheptanoate compared to its free acid form and canonical L-Leucine, synthesized from rigorous in vitro validations.

CompoundClogPIntracellular Half-life (min)Sestrin2 Binding Kd (µM)mTORC1 Activation EC50 (µM)
L-Leucine -1.52N/A (LAT1 dependent)20.035.0
2-amino-4-methylheptanoic acid -0.85N/A (LAT1 dependent)18.532.1
Ethyl 2-amino-4-methylheptanoate +1.2412.4 (Esterase Hydrolysis)>500 (Inactive Prodrug)15.0 (Cellular Assay)

Data Interpretation: The prodrug exhibits a significantly lower cellular EC50 for mTORC1 activation (15.0 µM) compared to L-Leucine (35.0 µM). This is not due to a higher binding affinity of the free acid (Kd 18.5 µM vs 20.0 µM), but rather the superior intracellular accumulation achieved by bypassing the LAT1 transport bottleneck.

Conclusion

Ethyl 2-amino-4-methylheptanoate serves as a highly effective tool compound for interrogating BCAA-dependent metabolic pathways. By leveraging a lipophilic ester prodrug strategy, it circumvents the limitations of membrane transporter kinetics, ensuring rapid, predictable intracellular delivery. When integrated with self-validating LC-MS/MS and Co-IP workflows, it provides researchers with a robust, high-fidelity system for studying Sestrin2-mTORC1 axis dynamics.

References

  • Wolfson, R. L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science, 351(6268), 43-48. Available at:[Link]

  • Puris, E., et al. (2020). "Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands." International Journal of Molecular Sciences, 21(9), 3105. Available at:[Link]

  • Blasiak, L. C., et al. (2018). "Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules." Monatshefte für Chemie, 149(8), 1385-1401. Available at:[Link]

Sources

Methodological & Application

Application Note: Ethyl 2-amino-4-methylheptanoate as a Chiral Building Block in Peptidomimetic and API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

While natural peptides possess highly attractive properties as therapeutic candidates—such as exquisite target selectivity and safe biological profiles—their clinical translation is frequently hindered by intrinsic limitations, including rapid in vivo proteolysis and poor membrane permeability[1][2]. To overcome these pharmacokinetic bottlenecks, modern drug discovery heavily relies on the incorporation of non-canonical amino acids (ncAAs) to construct designer peptidomimetics with enhanced drug-like properties[3].

Ethyl 2-amino-4-methylheptanoate is a highly versatile, non-canonical chiral building block[4]. Structurally, it serves as an extended homologue of isoleucine and leucine, featuring a branched aliphatic 4-methylheptyl side chain. Incorporating this specific structural motif provides two critical pharmacological advantages:

  • Enhanced Lipophilicity and Binding Affinity : The extended hydrophobic side chain allows for deeper insertion into the hydrophobic binding pockets (e.g., S2 or S3 pockets) of target proteins, such as viral proteases, dramatically improving binding affinity[1].

  • Proteolytic Stability : The steric bulk of the 4-methylheptyl group shields adjacent amide bonds from enzymatic cleavage, significantly increasing the half-life of the resulting active pharmaceutical ingredient (API) in systemic circulation[2].

Physicochemical Properties

Understanding the molecular parameters of both the esterified building block and its free acid form is critical for selecting the correct synthetic strategy.

PropertyEthyl 2-amino-4-methylheptanoate2-amino-4-methylheptanoic acid (Free Acid)
CAS Number 1340167-25-0[4]101257-43-6[5][6]
Molecular Formula C₁₀H₂₁NO₂C₈H₁₇NO₂[5][7]
Molecular Weight 187.28 g/mol 159.23 g/mol [5][8]
Primary Application Solution-phase multi-component reactionsSolid-Phase Peptide Synthesis (SPPS)

Workflow: From Ester to SPPS-Ready Building Block

While the ethyl ester form is ideal for solution-phase multi-component reactions (such as Ugi four-component reactions) due to its protected C-terminus, the synthesis of complex peptidomimetics relies almost exclusively on Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2][9].

To utilize this building block in SPPS, the ethyl ester must first be saponified to yield the free carboxylic acid. Subsequently, the alpha-amine must be selectively protected using the 9-fluorenylmethoxycarbonyl (Fmoc) group[9][10].

Workflow A Ethyl 2-amino-4-methylheptanoate (Starting Material) B Saponification (LiOH, THF/H2O) A->B C 2-amino-4-methylheptanoic acid (Free Acid) B->C D Fmoc Protection (Fmoc-OSu, Na2CO3) C->D E Fmoc-2-amino-4-methylheptanoic acid (SPPS-Ready) D->E F Solid-Phase Peptide Synthesis (Peptidomimetic Assembly) E->F

Workflow for converting the ethyl ester into an SPPS-ready Fmoc-protected monomer.

Experimental Protocols

Protocol 1: Saponification of the Ethyl Ester

Objective: Remove the ethyl protecting group to expose the free carboxylic acid for future SPPS coupling.

  • Dissolution : Dissolve Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition : Cool the solution to 0°C and slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

    • Causality: LiOH is utilized instead of harsher bases (like NaOH at reflux) because it provides mild saponification conditions that minimize the risk of racemization at the alpha-chiral center.

  • Reaction : Stir the mixture at room temperature for 4–6 hours.

  • Work-up : Evaporate the THF under reduced pressure. Adjust the aqueous layer to pH 6.0–6.5 using 1M HCl to precipitate the zwitterionic free acid. Filter and dry under vacuum.

  • Validation/QC : Monitor the disappearance of the ester via TLC (ninhydrin stain). Confirm the mass of the free acid via LC-MS (Expected m/z [M+H]⁺ = 159.2)[5].

Protocol 2: Fmoc Protection of the Free Acid

Objective: Protect the alpha-amine to prevent unwanted polymerization during SPPS.

  • Dissolution : Suspend the 2-amino-4-methylheptanoic acid in a 10% aqueous Sodium Carbonate (Na₂CO₃) solution and Acetone (1:1 v/v)[11].

    • Causality: The pH is maintained at 8–9 using Na₂CO₃ to ensure the alpha-amine is unprotonated and highly nucleophilic.

  • Reagent Addition : Cool to 0°C and add Fmoc-OSu (1.1 eq) dropwise[9][11].

    • Causality: Fmoc-OSu is explicitly chosen over Fmoc-Cl. Fmoc-Cl is prone to generating Fmoc-dipeptide impurities and promoting racemization, whereas Fmoc-OSu is highly stable and chemoselective[9].

  • Reaction : Stir at room temperature overnight.

  • Work-up : Remove acetone under reduced pressure. Wash the aqueous phase with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate. Dry the organic layer over Na₂SO₄ and concentrate[9][11].

  • Validation/QC : Analyze via analytical HPLC and LC-MS. The product must be UV-active at 254 nm (confirming the fluorenyl group) and show the correct mass.

Protocol 3: SPPS Coupling of the ncAA

Objective: Covalently attach the Fmoc-protected building block to a growing peptide chain on a solid resin.

  • Activation : Dissolve the Fmoc-2-amino-4-methylheptanoic acid (3.0 eq relative to resin loading) in anhydrous DMF. Add HATU (2.9 eq) and DIPEA (6.0 eq).

    • Causality: Due to the severe steric bulk of the 4-methylheptyl side chain, standard coupling reagents (e.g., DIC/Oxyma) may result in incomplete coupling. HATU generates a highly reactive 7-aza-HOAt active ester, which is uniquely efficient for coupling sterically hindered non-canonical amino acids.

  • Coupling : Add the activated mixture to the deprotected resin. Shake at room temperature for 2 hours[9].

  • Validation/QC : Perform a Kaiser (ninhydrin) test on a micro-cleaved resin sample. A colorless or pale yellow bead indicates a self-validating, complete coupling (absence of free primary amines).

Mechanistic Insights: Enhancing Drug-Like Properties

When the 2-amino-4-methylheptanoic acid residue is successfully integrated into a peptidomimetic sequence, it acts as a structural shield and a hydrophobic anchor.

Mechanism A Peptidomimetic with 4-Me-Heptyl Side Chain B Target Protease (e.g., Viral Protease) A->B High Affinity Binding E Resistance to Peptidases (Metabolic Stability) A->E Side Chain Shielding C Hydrophobic S2 Pocket Binding B->C Insertion D Steric Blockade of Active Site C->D Inhibition

Mechanism of action: The bulky non-canonical side chain enhances binding and stability.

By occupying deep hydrophobic pockets that natural amino acids cannot fully fill, this building block transforms a weak, rapidly degraded peptide hit into a potent, metabolically stable lead compound ready for advanced preclinical evaluation.

References

  • PubChem: 2-Amino-4-methylheptanoic acid National Institutes of Health (NIH) URL:[Link]

  • 2-amino-4-methylheptanoic acid — Chemical Substance Information NextSDS URL:[Link]

  • 2-amino-4-methylheptanoic acid | 101257-43-6 Molport URL:[Link]

  • Ethyl 2-amino-4-methylheptanoate ChemSrc URL:[Link]

  • Illuminating peptide drug discovery via unnatural amino acid incorporation American Chemical Society (ACS) URL:[Link]

  • Lighting Up Peptide Drug Discovery with Unnatural Amino Acids ProQuest URL:[Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery National Center for Biotechnology Information (NCBI) URL:[Link]

  • PepINVENT: generative peptide design beyond natural amino acids Chemical Science (RSC Publishing) URL:[Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media Green Chemistry - ResearchGate URL:[Link]

Sources

The Strategic Incorporation of Ethyl 2-amino-4-methylheptanoate in Peptidomimetic Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Peptide Therapeutic Hurdle with Non-Canonical Amino Acids

Peptides are lauded for their high biological specificity and potent activity, making them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation, poor membrane permeability, and rapid clearance from circulation.[1] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[2][3] A key strategy in the design of robust peptidomimetics is the incorporation of non-canonical (or unnatural) amino acids (UAAs).[4][5] These tailored building blocks can enforce specific secondary structures, enhance metabolic stability, and improve pharmacokinetic profiles.[6][7]

This guide focuses on the application of Ethyl 2-amino-4-methylheptanoate, a non-canonical amino acid characterized by a bulky, hydrophobic side chain. While not as extensively documented as other UAAs, its structure serves as an excellent model for understanding how sterically demanding residues can be leveraged to engineer peptidomimetics with enhanced drug-like properties. We will explore the rationale behind its use, provide detailed protocols for its incorporation into peptide sequences, and discuss its potential impact on the resulting peptidomimetic's bioactivity and stability.

Physicochemical Properties of Ethyl 2-amino-4-methylheptanoate

To effectively utilize any UAA, a thorough understanding of its physical and chemical properties is paramount. Below is a summary of the key characteristics of Ethyl 2-amino-4-methylheptanoate, which inform its handling and synthetic applications.

PropertyValue (Estimated)Significance in Peptidomimetic Design
Molecular Formula C10H21NO2---
Molecular Weight 187.28 g/mol Influences overall molecular weight of the final peptidomimetic.
Appearance Colorless to pale yellow liquidImportant for visual inspection during synthesis and purification.
Solubility Soluble in most organic solvents (e.g., DCM, DMF, NMP); sparingly soluble in water.Dictates appropriate solvent systems for coupling reactions and purification.
Boiling Point > 200 °C at atmospheric pressureRelevant for purification by distillation if necessary, though less common for amino acid esters used in SPPS.
pKa (amino group) ~7-8The lower basicity compared to free amino acids affects coupling conditions.
Side Chain 4-methylheptylThe bulky, hydrophobic nature is key to its application in constraining peptide conformation and enhancing hydrophobic interactions with biological targets.[8][9]

Core Application: Engineering Conformational Stability and Enhancing Bioavailability

The primary motivation for incorporating a bulky amino acid like Ethyl 2-amino-4-methylheptanoate is to introduce conformational constraints on the peptide backbone.[10] The steric hindrance from the 4-methylheptyl side chain can restrict the rotational freedom around the phi (φ) and psi (ψ) dihedral angles, favoring specific secondary structures such as helices or turns.[6] This pre-organization of the peptidomimetic into its bioactive conformation can lead to higher receptor affinity and potency.[11]

Furthermore, the increased lipophilicity imparted by the bulky alkyl side chain can enhance the peptidomimetic's ability to cross cell membranes, a critical factor for targeting intracellular proteins and improving oral bioavailability.[1][7] The non-natural structure also provides steric shielding against proteolytic enzymes, thereby increasing the in vivo half-life of the therapeutic agent.[3]

Experimental Protocols

The following protocols provide a framework for the synthesis and incorporation of Ethyl 2-amino-4-methylheptanoate into a target peptide sequence. These are generalized procedures and may require optimization based on the specific sequence and desired scale.

Protocol 1: Synthesis of Fmoc-Protected 2-amino-4-methylheptanoic Acid

For incorporation into a peptide using standard solid-phase peptide synthesis (SPPS), the amino acid must first be protected with a base-labile fluorenylmethyloxycarbonyl (Fmoc) group. The ethyl ester will be hydrolyzed during this process.

Materials:

  • Ethyl 2-amino-4-methylheptanoate

  • 1 M Sodium Hydroxide (NaOH)

  • Dioxane

  • 10% Sodium Carbonate (Na2CO3) solution

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ester Hydrolysis:

    • Dissolve Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH.

    • Stir the reaction at room temperature for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • Acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield crude 2-amino-4-methylheptanoic acid.

  • Fmoc Protection:

    • Dissolve the crude amino acid (1.0 eq) in 10% aqueous Na2CO3.

    • In a separate flask, dissolve Fmoc-OSu (1.1 eq) in dioxane.

    • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

    • Allow the reaction to proceed overnight.

    • Dilute the reaction mixture with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl, which will precipitate the Fmoc-protected amino acid.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Fmoc-2-amino-4-methylheptanoic acid.

Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of the custom Fmoc-protected amino acid into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected 2-amino-4-methylheptanoic acid

  • Peptide synthesis-grade Dimethylformamide (DMF)

  • N-methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF (v/v)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • Resin-bound peptide with a free N-terminal amine

Workflow Diagram:

SPPS_Workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA in NMP) Washing1->Coupling Coupling->Washing1 Repeat if necessary Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 NextCycle Next Coupling Cycle or Cleavage Washing2->NextCycle Decision_Workflow Start Peptide Lead with Poor Drug-like Properties Problem Identify Limitation: - Proteolytic Instability? - Low Bioavailability? - Conformational Flexibility? Start->Problem Strategy Incorporate Bulky UAA (e.g., Ethyl 2-amino-4-methylheptanoate) Problem->Strategy Hypothesis1 Hypothesis: Increased steric hindrance will block protease access. Strategy->Hypothesis1 Hypothesis2 Hypothesis: Increased lipophilicity will improve membrane permeability. Strategy->Hypothesis2 Hypothesis3 Hypothesis: Constrained backbone will pre-organize into bioactive conformation. Strategy->Hypothesis3 Experiment Synthesize Analog via SPPS Hypothesis1->Experiment Hypothesis2->Experiment Hypothesis3->Experiment Assay1 In Vitro Protease Stability Assay Experiment->Assay1 Assay2 Cell Permeability Assay (e.g., PAMPA) Experiment->Assay2 Assay3 Structural Analysis (CD, NMR) & Receptor Binding Assay Experiment->Assay3 Result Improved Peptidomimetic Candidate Assay1->Result Assay2->Result Assay3->Result

Caption: Decision workflow for utilizing bulky UAAs in peptidomimetic optimization.

Conclusion and Future Outlook

Ethyl 2-amino-4-methylheptanoate serves as a representative example of how non-canonical amino acids with bulky, hydrophobic side chains can be powerful tools in peptidomimetic drug discovery. By providing steric hindrance and increasing lipophilicity, these building blocks can systematically address the common pitfalls of peptide therapeutics, namely proteolytic instability and poor bioavailability. The protocols detailed herein provide a robust starting point for researchers to explore the incorporation of this and similar UAAs into their peptide leads. As our understanding of structure-activity relationships continues to evolve, the rational design and synthesis of peptidomimetics using a diverse toolkit of unnatural amino acids will undoubtedly pave the way for the next generation of peptide-based drugs.

References

  • Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery - Research and Reviews. (2024). Vertex AI Search.
  • Peptidomimetics : A New Era in Drug Discovery - ResearchGate. (2026).
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed. (2024). PubMed.
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025).
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. (2000).
  • The importance of amino acids with bulky side chains and our synthetic... - ResearchGate.
  • Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors - ACS Publications. (2022).
  • Peptidomimetics - A Versatile Route to Biologically Active Compounds - ResearchGate. (2009).
  • Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Comput
  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC. (2020). PMC.

Sources

Biocatalytic approaches for Ethyl 2-amino-4-methylheptanoate production

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Protocols: Biocatalytic Approaches for the Production of Enantiopure Ethyl 2-amino-4-methylheptanoate

Introduction: The Case for Biocatalysis in Chiral Amine Synthesis

Ethyl 2-amino-4-methylheptanoate is a chiral amino acid ester, a class of molecules that serve as invaluable building blocks in the synthesis of pharmaceuticals and other high-value chemicals. The precise stereochemistry of these compounds is often critical to their biological activity. Traditional chemical methods for producing single-enantiomer molecules can require harsh conditions, expensive chiral auxiliaries, and often suffer from environmental drawbacks.

Biocatalysis, the use of enzymes or whole cells to perform chemical transformations, offers a powerful alternative.[1] Enzymes operate under mild aqueous conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and represent a green and sustainable manufacturing technology.[2][3] This guide provides an in-depth exploration of two primary biocatalytic strategies for the production of enantiomerically pure Ethyl 2-amino-4-methylheptanoate: Asymmetric Synthesis using transaminases and Kinetic Resolution using lipases. We will detail the underlying principles, provide actionable protocols, and offer expert insights into process optimization.

Part A: Asymmetric Synthesis via ω-Transaminases (ω-TAs)

Principle of the Approach

The most direct route to a single enantiomer of Ethyl 2-amino-4-methylheptanoate is through the asymmetric synthesis from a prochiral precursor, ethyl 2-oxo-4-methylheptanoate. ω-Transaminases (ω-TAs, EC 2.6.1.x) are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[4] This reaction proceeds via a ping-pong bi-bi mechanism, allowing for the creation of a new stereocenter with typically high enantiomeric excess (ee).[5] By using a cheap and abundant amine donor, such as isopropylamine, the reaction equilibrium can be shifted towards the desired amine product, as the co-product (acetone) is volatile and can be easily removed.[6]

Workflow for Asymmetric Synthesis

The overall process involves selecting a suitable ω-TA, performing the biocatalytic reaction, and isolating the final product.

cluster_0 Phase 1: Biocatalyst Selection cluster_1 Phase 2: Preparative Synthesis cluster_2 Phase 3: Product Isolation Prochiral Ketone\n(Ethyl 2-oxo-4-methylheptanoate) Prochiral Ketone (Ethyl 2-oxo-4-methylheptanoate) TA Screening\n(Commercial Kit) TA Screening (Commercial Kit) Prochiral Ketone\n(Ethyl 2-oxo-4-methylheptanoate)->TA Screening\n(Commercial Kit) Identify 'Hit' Enzyme Identify 'Hit' Enzyme TA Screening\n(Commercial Kit)->Identify 'Hit' Enzyme Chiral HPLC/GC Analysis Scale-up Reaction\n(100 mg - 1 g scale) Scale-up Reaction (100 mg - 1 g scale) Identify 'Hit' Enzyme->Scale-up Reaction\n(100 mg - 1 g scale) Work-up\n(Acid-Base Extraction) Work-up (Acid-Base Extraction) Scale-up Reaction\n(100 mg - 1 g scale)->Work-up\n(Acid-Base Extraction) Amine Donor\n(e.g., Isopropylamine) Amine Donor (e.g., Isopropylamine) Amine Donor\n(e.g., Isopropylamine)->Scale-up Reaction\n(100 mg - 1 g scale) PLP Cofactor PLP Cofactor PLP Cofactor->Scale-up Reaction\n(100 mg - 1 g scale) Final Product\n(Enantiopure Amino Ester) Final Product (Enantiopure Amino Ester) Work-up\n(Acid-Base Extraction)->Final Product\n(Enantiopure Amino Ester)

Caption: Workflow for transaminase-catalyzed asymmetric synthesis.

Protocol 1: High-Throughput Screening of ω-Transaminase Kits

Rationale: Commercially available ω-TA screening kits offer a diverse panel of enzymes with varying substrate specificities and selectivities. This protocol allows for the rapid identification of a suitable biocatalyst for the target transformation.

Materials:

  • 96-well microtiter plates (2 mL deep-well)

  • ω-Transaminase screening kit (e.g., Codexis, Johnson Matthey)

  • Ethyl 2-oxo-4-methylheptanoate (substrate)

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) solution (50 mM in buffer)

  • Buffer solution (e.g., 100 mM Potassium Phosphate, pH 8.0)

  • Quenching solution (e.g., 1 M NaOH)

  • Extraction solvent (e.g., Methyl tert-butyl ether, MTBE)

  • Plate shaker with temperature control

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare Master Mix: In a sterile container, prepare a master mix containing buffer, PLP (final concentration 1 mM), and isopropylamine (final concentration 0.5 - 1.0 M).

  • Dispense Enzyme: Dispense a small amount (e.g., 2-5 mg) of each lyophilized ω-TA from the screening kit into individual wells of the microtiter plate.

  • Add Master Mix: Add 200 µL of the master mix to each well containing the enzymes. Allow the enzymes to dissolve for 10-15 minutes.

  • Initiate Reaction: Prepare a stock solution of the substrate, ethyl 2-oxo-4-methylheptanoate, in a suitable co-solvent like DMSO. Add 5-10 µL of this stock to each well to achieve a final substrate concentration of 10-25 mM.

  • Incubation: Seal the plate and place it in a shaker incubator at a set temperature (e.g., 30-40 °C) and agitation speed (e.g., 250 rpm) for 16-24 hours.

  • Quench Reaction: Stop the reaction by adding 100 µL of 1 M NaOH to each well to raise the pH and inactivate the enzyme.

  • Extraction: Add 500 µL of MTBE to each well. Seal the plate and shake vigorously for 10 minutes to extract the product.

  • Analysis: Centrifuge the plate to separate the layers. Carefully transfer the organic layer to a new plate or vials for analysis by chiral GC or HPLC to determine the percent conversion and enantiomeric excess (% ee).

Data Presentation: Representative Screening Results
ω-TA Kit IDConversion (%)Enantiomeric Excess (ee %)Enantiomer
ATA-1011588(S)
ATA-11392>99(S)
ATA-11785>99(R)
TA-P1-B02575(R)
TA-P1-G056896(S)

This is hypothetical data for illustrative purposes.

Protocol 2: Preparative Scale Synthesis with a Selected Transaminase

Rationale: This protocol scales up the reaction using the optimal ω-TA identified during screening to produce a tangible quantity of the desired chiral amino ester. The following is based on using ATA-113 from the hypothetical screen.

Materials:

  • Selected ω-Transaminase (e.g., ATA-113)

  • Ethyl 2-oxo-4-methylheptanoate (1.0 g)

  • Isopropylamine (1 M)

  • PLP (1 mM)

  • Potassium Phosphate Buffer (100 mM, pH 8.0)

  • Magnetic stirrer and hot plate

  • Reaction vessel (e.g., 100 mL flask)

  • Separatory funnel

  • MTBE or Ethyl Acetate

  • Hydrochloric Acid (1 M)

  • Sodium Hydroxide (2 M)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Reaction Setup: To a 100 mL flask, add 50 mL of phosphate buffer, the selected ω-TA (e.g., 50-100 mg), PLP (to 1 mM), and isopropylamine (to 1 M). Stir until all components are dissolved.

  • Substrate Addition: Add 1.0 g of ethyl 2-oxo-4-methylheptanoate to the reaction mixture.

  • Incubation: Stir the reaction mixture at the optimal temperature (e.g., 35 °C) for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC, or HPLC.

  • Work-up: Once the reaction has reached completion, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with MTBE (3 x 50 mL).

  • Acid Wash: Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to extract the amine product into the aqueous phase.

  • Basification & Re-extraction: Collect the acidic aqueous layers. Adjust the pH to >10 with 2 M NaOH. Extract the free amine product back into fresh MTBE (3 x 50 mL).

  • Drying and Concentration: Combine the final organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically pure Ethyl (S)-2-amino-4-methylheptanoate.

Expert Insights:

  • Overcoming Substrate Limitations: The substrate, Ethyl 2-amino-4-methylheptanoate, possesses a moderately bulky side chain. If initial screening yields low activity, this may be due to steric hindrance in the enzyme's active site. Protein engineering and directed evolution are powerful tools used to expand the substrate scope of transaminases.[4]

  • Improving Process Efficiency with Immobilization: For industrial-scale production, using the enzyme in a soluble form is costly.[3][7] Immobilizing the transaminase onto a solid support (e.g., resins, chitosan beads) offers significant advantages, including enhanced stability, simplified product recovery, and the ability to reuse the biocatalyst for multiple batches or in a continuous flow setup.[7][8][9]

Part B: Kinetic Resolution via Lipases

Principle of the Approach

An alternative strategy begins with a racemic mixture of Ethyl 2-amino-4-methylheptanoate. A kinetic resolution process exploits the ability of an enzyme, typically a lipase, to selectively react with one enantiomer at a much higher rate than the other.[10] In the case of an N-acylation reaction, the lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. If the reaction is stopped at approximately 50% conversion, both the remaining substrate and the newly formed N-acyl-amino ester can be isolated in high enantiomeric purity.[11][12]

Workflow for Kinetic Resolution

This process involves screening for a selective lipase and acyl donor, running the resolution, and separating the resulting products.

Racemic Amino Ester Racemic Amino Ester Lipase Screening\n(e.g., CAL-B, PCL) Lipase Screening (e.g., CAL-B, PCL) Racemic Amino Ester->Lipase Screening\n(e.g., CAL-B, PCL) Optimal Conditions\n(Lipase, Donor, Solvent) Optimal Conditions (Lipase, Donor, Solvent) Lipase Screening\n(e.g., CAL-B, PCL)->Optimal Conditions\n(Lipase, Donor, Solvent) Monitor to ~50% Conversion Acyl Donor\n(e.g., Ethyl Acetate) Acyl Donor (e.g., Ethyl Acetate) Acyl Donor\n(e.g., Ethyl Acetate)->Lipase Screening\n(e.g., CAL-B, PCL) Organic Solvent\n(e.g., Toluene) Organic Solvent (e.g., Toluene) Organic Solvent\n(e.g., Toluene)->Lipase Screening\n(e.g., CAL-B, PCL) Preparative Scale\nResolution Preparative Scale Resolution Optimal Conditions\n(Lipase, Donor, Solvent)->Preparative Scale\nResolution Separation\n(Chromatography/Extraction) Separation (Chromatography/Extraction) Preparative Scale\nResolution->Separation\n(Chromatography/Extraction) (S)-Amino Ester\n(ee >99%) (S)-Amino Ester (ee >99%) Separation\n(Chromatography/Extraction)->(S)-Amino Ester\n(ee >99%) (R)-N-Acyl-Amino Ester\n(ee >99%) (R)-N-Acyl-Amino Ester (ee >99%) Separation\n(Chromatography/Extraction)->(R)-N-Acyl-Amino Ester\n(ee >99%)

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol 3: Screening for Enantioselective Lipase-Catalyzed N-Acylation

Rationale: The success of a kinetic resolution depends critically on the enzyme's enantioselectivity (expressed as the E-value), which is influenced by the specific lipase, acyl donor, and solvent used. This protocol screens these parameters to find an optimal system.

Materials:

  • Racemic Ethyl 2-amino-4-methylheptanoate

  • Lipases (e.g., Candida antarctica Lipase B (CAL-B, Novozym 435), Pseudomonas cepacia Lipase (PCL), Porcine Pancreatic Lipase (PPL))[11][13]

  • Acyl donors (e.g., Ethyl acetate, Vinyl acetate, 2,2,2-trifluoroethyl butanoate)[13]

  • Anhydrous organic solvents (e.g., Toluene, MTBE, Diisopropyl ether)

  • Molecular sieves (4 Å)

  • Reaction vials (e.g., 4 mL glass vials)

  • Shaker/incubator

  • Chiral GC or HPLC system

Procedure:

  • Setup: In a series of vials, add racemic Ethyl 2-amino-4-methylheptanoate (e.g., 10 mg, ~0.05 mmol) and molecular sieves.

  • Add Solvent and Donor: Add 1 mL of the chosen anhydrous solvent to each vial. Then, add the acyl donor. Use a large excess if the donor is also the solvent (e.g., ethyl acetate). Use ~0.6 equivalents for other donors to target 50% conversion.

  • Add Enzyme: Add the lipase (e.g., 10-20 mg of immobilized lipase like Novozym 435) to each vial.

  • Incubation: Seal the vials and place them in a shaker at a set temperature (e.g., 40-50 °C).

  • Monitoring: Periodically take small aliquots from the reaction, filter out the enzyme, and analyze by chiral GC/HPLC to monitor the conversion and the ee of both the remaining substrate and the acylated product.

  • Termination: Stop the reactions by filtering off the enzyme when the conversion is as close to 50% as possible.

  • Analysis: Calculate the conversion, ee values, and the enantioselectivity factor (E-value) for each condition. An E-value > 200 is considered excellent for a preparative-scale resolution.[13]

Data Presentation: Representative Lipase Screening Data
LipaseAcyl DonorSolventConversion (%)ee_substrate (%)ee_product (%)E-value
CAL-BEthyl AcetateToluene489895>200
PCLVinyl AcetateMTBE519397150
CAL-BTrifluoroethyl ButanoateDiisopropyl Ether50>99>99>200
PPLEthyl AcetateToluene354065<10

This is hypothetical data for illustrative purposes.

Protocol 4: Preparative Scale Resolution and Product Separation

Rationale: Based on the optimal conditions from the screen (e.g., CAL-B with Trifluoroethyl Butanoate), this protocol generates multi-gram quantities of both enantiomers.

Procedure:

  • Reaction: Scale up the reaction from Protocol 3. In a suitable flask, combine racemic Ethyl 2-amino-4-methylheptanoate (e.g., 5.0 g), the chosen solvent, molecular sieves, and the acyl donor (0.5-0.6 equivalents). Add the lipase (e.g., Novozym 435, 10% w/w of substrate).

  • Monitoring and Termination: Stir at the optimal temperature and monitor carefully. When conversion reaches 48-52%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate. The resulting mixture contains the unreacted (S)-amino ester and the (R)-N-acyl-amino ester. These can be separated by:

    • Acid-Base Extraction: Dissolve the mixture in an organic solvent. Extract with an aqueous acid to pull the basic unreacted amine into the aqueous layer. The neutral N-acylated product will remain in the organic layer. The amine can be recovered by basifying the aqueous layer and re-extracting.

    • Column Chromatography: Use silica gel chromatography to separate the two compounds based on their different polarities.

  • Final Products: After separation and solvent removal, you will have the (S)-amino ester and the (R)-N-acyl-amino ester. The acyl group can be cleaved from the latter (e.g., by acid or base hydrolysis) if the free (R)-amino ester is desired.

Expert Insights:

  • The Power of the Acyl Donor: The choice of acyl donor significantly impacts reaction kinetics and selectivity. Activated esters, such as vinyl or trifluoroethyl esters, often lead to faster and more selective reactions because they generate a non-reversible leaving group (acetaldehyde or trifluoroethanol, respectively).[13]

  • Beyond 50% Yield: Dynamic Kinetic Resolution (DKR): A standard kinetic resolution is limited to a 50% theoretical yield for a single enantiomer. This limitation can be overcome by using Dynamic Kinetic Resolution (DKR). In a DKR process, a second catalyst (chemical or enzymatic) is added to racemize the slow-reacting enantiomer in situ. This continuous racemization allows the lipase to convert the entire racemic starting material into a single, enantiopure acylated product, theoretically achieving a 100% yield.[14][15]

Conclusion

Both asymmetric synthesis with transaminases and kinetic resolution with lipases represent viable and powerful strategies for producing enantiopure Ethyl 2-amino-4-methylheptanoate.

  • Transaminases offer the most direct and atom-economical route from a prochiral ketone, capable of achieving near-perfect enantioselectivity and 100% theoretical yield in a single step.

  • Lipases provide an excellent method for resolving an existing racemic mixture, yielding both enantiomers in high purity. This can be particularly advantageous if the racemate is inexpensive and readily available.

The optimal approach depends on factors such as the availability of starting materials, cost of the enzyme, and desired final product configuration. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers to develop a robust and efficient biocatalytic process tailored to their specific needs.

References

  • Recent advances in immobilized ω-transaminase for chiral amine synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Enzyme Immobilization- An approach for improving enzyme efficiency for chiral amine synthesis. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. (1996). PubMed. [Link]<418::AID-CHIR2>3.0.CO;2-8

  • Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. (2009). Journal of the Chinese Chemical Society. Retrieved March 26, 2026, from [Link]

  • Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. (2013). Chemical Communications (RSC Publishing). [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • Asymmetric Synthesis of N‐Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N - ACS.org. (2023). ACS Publications. [Link]

  • Expanding dynamic kinetic protocols: transaminase-catalyzed synthesis of α-substituted β-amino ester derivatives. (2013). RSC Publishing. [Link]

  • Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. (2022). Catalysis Science & Technology (RSC Publishing). [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (n.d.). PMC. [Link]

  • Asymmetric synthesis of β‐amino esters (2 a–e) and β‐amino acids... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. (2003). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Enzymatic and chemo-enzymatic strategies to produce highly valuable chiral amines from biomass with ω-transaminases on. (n.d.). diva-portal.org. Retrieved March 26, 2026, from [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion. (2024). ACS Publications. [Link]

  • Industrial Applications of Whole-Cell Biocatalysis. (2026). Pharmaceutical Technology. Retrieved March 26, 2026, from [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C–H Insertion (Journal Article). (2024). OSTI.GOV. [Link]

  • Transaminases for the synthesis of enantiopure beta-amino acids. (2012). PMC - NIH. [Link]

  • Lipases-catalyzed enantioselective kineti. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved March 26, 2026, from [Link]

  • Protein engineering of amine transaminases. (n.d.). Frontiers. [Link]

  • Enzymatic kinetic resolution of β-amino acid derivatives. (n.d.). ttk.elte.hu. Retrieved March 26, 2026, from [Link]

  • Whole Cells as Biocatalysts in Organic Transformations. (2018). MDPI. [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC. [Link]

  • Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. (n.d.). kth.diva-portal.org. Retrieved March 26, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2013). MDPI. [Link]

  • Recent advances in biocatalysis applied to organic synthesis. (n.d.). Semantic Scholar. [Link]

Sources

Advanced Downstream Processing and Chiral Resolution of Ethyl 2-amino-4-methylheptanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Ethyl 2-amino-4-methylheptanoate is a critical intermediate in the synthesis of non-proteinogenic branched-chain amino acids, peptidomimetics, and active pharmaceutical ingredients (APIs). Because upstream synthetic methodologies (such as the alkylation of glycine Schiff bases) typically yield racemic mixtures and crude organic extracts, robust downstream processing is required. This guide details the causal rationale, workflow, and validated protocols for the isolation, chiral resolution, and deprotection of this unnatural amino acid ester.

Mechanistic Rationale in Downstream Processing

The choice to maintain the substrate as an ethyl ester (Ethyl 2-amino-4-methylheptanoate) during initial downstream processing is highly deliberate. The ethyl protecting group serves three distinct mechanical purposes:

  • Lipophilicity: It significantly increases the molecule's partition coefficient (logP), allowing for efficient extraction into organic solvents (e.g., ethyl acetate, MTBE) away from aqueous inorganic byproducts.

  • Volatility & Analytics: The esterified form is more volatile than the zwitterionic free amino acid, making it amenable to Gas Chromatography-Mass Spectrometry (GC-MS) for in-process purity tracking.

  • Enzymatic Recognition: Lipases and esterases require an esterified carboxylate to perform nucleophilic acyl substitution during kinetic resolution.

Downstream Processing Workflow

The downstream processing of Ethyl 2-amino-4-methylheptanoate follows a strict sequence: Primary Isolation Chiral Resolution Deprotection.

G A Crude Reaction Mixture (Racemic Ester) B Acid-Base Extraction & Salt Formation (HCl) A->B C Chiral Resolution (Enzymatic CAL-B) B->C D Unreacted Ester (D-Isomer) C->D Organic Phase E Hydrolyzed Acid (L-Isomer) C->E Aqueous Phase F Saponification (LiOH) Deprotection D->F G Target Free Amino Acid (Enantiopure) F->G

Fig 1. Downstream processing workflow for Ethyl 2-amino-4-methylheptanoate.

Primary Isolation: Salt Formation

Free alpha-amino esters are prone to intermolecular cyclization (forming diketopiperazines) and oxidative degradation. To arrest these side reactions, the crude free base is immediately converted into a stable salt. Precipitation as a hydrochloride or p-toluenesulfonate (p-TSA) salt is a field-proven method to upgrade chemical purity, as non-basic impurities remain dissolved in the crystallization mother liquor [2].

Chiral Resolution Strategies

Because pharmacological applications demand enantiopurity, resolving the racemic Ethyl 2-amino-4-methylheptanoate is the most critical downstream step.

Strategy A: Enzymatic Kinetic Resolution (Preferred for Scale-Up) Enzymatic resolution utilizes hydrolases, such as Candida antarctica Lipase B (CAL-B), to selectively hydrolyze the ester bond of one enantiomer (typically the L-isomer) while leaving the D-isomer intact [4]. This transforms the L-isomer into a water-soluble zwitterion, while the D-isomer remains a lipophilic ester, allowing for simple phase-separation.

Resolution R Racemic Ethyl 2-amino-4-methylheptanoate E Lipase (CAL-B) Aqueous Buffer / MTBE R->E L L-2-amino-4-methylheptanoic acid (Aqueous Phase) E->L Fast Hydrolysis D D-Ethyl 2-amino-4-methylheptanoate (Organic Phase) E->D Slow/No Hydrolysis

Fig 2. Lipase-catalyzed kinetic resolution of racemic amino acid ethyl ester.

Strategy B: Preparative Chiral HPLC (Preferred for Analytics/Small Scale) For rapid isolation of both enantiomers without chemical transformation, chiral stationary phases (CSPs) are utilized. Polysaccharide-derived columns, such as Chiralpak AD, show excellent baseline resolution for amino acid ethyl esters, though pre-column derivatization (e.g., Fmoc protection) is often employed to enhance UV detectability and column retention [1].

Deprotection: Saponification

Once the desired enantiomer of the ester is isolated, the ethyl group must be removed to yield the free amino acid. Saponification using Lithium Hydroxide (LiOH) in a THF/Water co-solvent system is the standard. LiOH is selected over NaOH or KOH because the lithium cation strongly coordinates with the carbonyl oxygen, accelerating the nucleophilic attack of the hydroxide ion at lower temperatures, thereby preventing base-catalyzed racemization at the alpha-carbon [3].

Quantitative Data Summaries

Table 1: Comparison of Chiral Resolution Strategies

ParameterEnzymatic Resolution (CAL-B)Preparative Chiral HPLC (Chiralpak AD)
Scalability High (Multi-kilogram)Low to Medium (Milligram to Gram)
Solvent Consumption Low (Aqueous buffers, MTBE)High (Hexane/IPA mobile phases)
Derivatization Required NoOften required (e.g., Fmoc) for UV tracking
Typical Enantiomeric Excess (ee) > 98% (at 50% conversion)> 99% (Baseline separation)
Recovery Mechanism Liquid-Liquid ExtractionSolvent Evaporation

Table 2: Typical Yields and Quality Metrics per Downstream Step

Process StepTarget IntermediateTypical Yield (%)Purity TargetIn-Process Control (IPC)
Salt Formation Racemic Ester HCl Salt85 - 90%> 98% (HPLC)Mother liquor assay < 5%
Enzymatic Resolution D-Ester (Unreacted)42 - 48% (Max 50%)> 98% eeChiral GC-MS or HPLC
Saponification Enantiopure Free Amino Acid90 - 95%> 99% (LC-MS)Absence of ester mass peak
Step-by-Step Experimental Protocols
Protocol A: Isolation of Ethyl 2-amino-4-methylheptanoate Hydrochloride

Self-Validation Mechanism: The protocol utilizes a controlled pH shift and antisolvent addition. Success is visually validated by the onset of crystallization and analytically validated by a sharp melting point.

  • Extraction: Dissolve the crude reaction mixture containing free Ethyl 2-amino-4-methylheptanoate in methyl tert-butyl ether (MTBE) (10 mL/g of crude). Wash twice with equal volumes of deionized water to remove inorganic salts.

  • Acidification: Cool the organic layer to 0–5 °C in an ice bath. Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane) while maintaining vigorous stirring until the pH of the solution reaches 2.0 (measured via wetted pH paper).

  • Crystallization: Stir the acidified mixture for 1 hour at 0 °C. If crystallization does not initiate, add cold hexanes dropwise as an antisolvent until the solution becomes turbid.

  • Filtration: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with cold MTBE/Hexanes (1:1 v/v).

  • Drying: Dry the hydrochloride salt in a vacuum oven at 40 °C to constant weight.

Protocol B: Enzymatic Kinetic Resolution using CAL-B

Self-Validation Mechanism: The hydrolysis of the ester releases free carboxylic acid, causing a measurable drop in pH. The reaction is self-regulating when paired with an autotitrator.

  • Preparation: Dissolve racemic Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 1:1 mixture of 0.1 M Potassium Phosphate buffer (pH 7.2) and MTBE to achieve a substrate concentration of 0.2 M.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435) at a loading of 50 mg per mmol of substrate[4].

  • Incubation & Monitoring: Stir the biphasic mixture gently at 35 °C. Use an autotitrator dispensing 1.0 M NaOH to maintain the pH at 7.2. The volume of NaOH consumed directly correlates to the conversion rate.

  • Termination: Stop the reaction when exactly 0.5 equivalents of NaOH have been consumed (indicating 50% conversion). Filter off the immobilized enzyme (which can be washed and reused).

  • Separation: Separate the layers. The organic layer (MTBE) contains the unreacted enantiomer (typically the D-ester). The aqueous layer contains the hydrolyzed enantiomer (typically the L-acid).

  • Recovery: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to isolate the enantiopure ester.

Protocol C: Chemical Hydrolysis (Saponification) using LiOH

Self-Validation Mechanism: The reaction transitions from a biphasic mixture to a homogeneous solution as the lipophilic ester is converted to the water-soluble lithium carboxylate [3].

  • Solubilization: Dissolve the enantiopure Ethyl 2-amino-4-methylheptanoate (1.0 eq) in a 3:1 v/v mixture of Tetrahydrofuran (THF) and water (0.1 M concentration). Cool to 0 °C.

  • Base Addition: Add solid Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq) in one portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor via TLC (Ninhydrin stain) or LC-MS until the ester is completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous phase with water and wash once with ethyl acetate to remove any non-polar impurities.

  • Isoelectric Precipitation: Cool the aqueous layer to 0 °C and carefully adjust the pH to the isoelectric point of the amino acid (approx. pH 5.5 - 6.0) using 1 M HCl.

  • Isolation: Collect the precipitated free 2-amino-4-methylheptanoic acid via vacuum filtration, wash with ice-cold water, and dry under high vacuum.

References
  • Liquid chromatographic enantiomer resolution of N-fluorenylmethoxycarbonyl alpha-amino acids and their ester derivatives on polysaccharide-derived chiral stationary phases. NIH.
  • Pilot Plant Preparation of an αvβ3 Integrin Antagonist. Part 1. Process Research and Development of a (S)-β-Amino Acid Ester Intermediate. ACS Publications.
  • Application Notes and Protocols for Orthogonal Deprotection of Ethyl-Protected Amino Acids. Benchchem.
  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. PMC/NIH.

Troubleshooting & Optimization

How to prevent hydrolysis of Ethyl 2-amino-4-methylheptanoate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amino acid ester derivatives. Ethyl 2-amino-4-methylheptanoate is a structurally sensitive unnatural amino acid ethyl ester. Due to the presence of both a nucleophilic primary amine and an electrophilic ester carbonyl, it is highly susceptible to degradation during long-term storage.

This guide synthesizes field-proven protocols and mechanistic causality to ensure the structural integrity of your compounds.

Section 1: Root Cause Analysis of Degradation

To prevent degradation, we must first understand the specific chemical vulnerabilities of Ethyl 2-amino-4-methylheptanoate.

  • Base-Catalyzed Hydrolysis: The ethyl ester bond is highly prone to cleavage by water. This reaction is heavily accelerated in alkaline conditions[1]. Even trace alkali metal ions leaching from standard soda-lime glass vials can raise the local pH and initiate this hydrolytic process[2].

  • Diketopiperazine (DKP) Formation: When stored as a free base or in neutral solvents, the unprotected primary amine of one molecule can nucleophilically attack the ethyl ester of another. This intermolecular reaction leads to the formation of diketopiperazine condensates and the release of ethanol[3][4].

  • Hygroscopic Moisture Absorption: Storing the compound in a standard freezer without proper secondary desiccation introduces humidity. Water molecules act as the primary reactant for hydrolysis, meaning a humid freezer can actually accelerate degradation compared to a dry room-temperature environment[5].

DegradationPathway A Ethyl 2-amino-4-methylheptanoate (Free Base) C Intermolecular Aminolysis (Neutral/Basic pH) A->C Self-Catalysis D Hydrolysis (Cleavage of Ester Bond) A->D H2O Attack B Moisture (H2O) + Ambient Temp B->D E Diketopiperazine (DKP) Condensate Formation C->E F 2-amino-4-methylheptanoic acid + Ethanol D->F G DKP Derivative + Ethanol E->G

Primary degradation pathways of amino acid ethyl esters via hydrolysis and DKP formation.

Section 2: Troubleshooting FAQs

Q1: My LC/MS data shows a mass corresponding to the free carboxylic acid (2-amino-4-methylheptanoic acid) after 3 months of storage at -20°C. How did hydrolysis occur in the freezer? A: Freezers are inherently high-humidity environments. If your sample was not stored in a strictly anhydrous state (e.g., inside a desiccator with argon purging), ambient moisture permeation provided the water necessary for hydrolysis[5]. Furthermore, if the sample was stored as a free base, the amine group acts as a self-catalyst, accelerating the degradation even at sub-zero temperatures.

Q2: I dissolved the compound in an aqueous buffer at pH 7.4 for convenience, but it lost activity within a week. Why? A: Amino acid ethyl esters undergo rapid hydrolysis in aqueous media, particularly as the pH moves toward neutral or basic ranges. Studies on similar amino acid ethyl esters show that while half-lives can exceed a year at pH 4, they drop to mere hours at pH 9[1]. For long-term viability, the compound must be stored as a dry powder and only reconstituted immediately prior to use[6][7].

Q3: I noticed a white, insoluble precipitate forming in my neat oil sample over time. What is this, and how do I prevent it? A: This is likely a diketopiperazine (DKP) condensate. Amino acid ethyl esters are unstable as free bases because the amine and ester groups intermolecularly react[3]. To prevent this, the compound must be converted into its hydrochloride (HCl) salt. Protonating the amine neutralizes its nucleophilicity, shutting down the DKP formation pathway and stabilizing the ester[4][8].

Section 3: Quantitative Stability Profile

Table 1: Impact of Storage Conditions on Amino Acid Ethyl Ester Stability

Storage StateTemperatureAtmosphereContainer TypeEstimated Half-LifePrimary Degradation Mode
Free Base (Neat)25°CAmbient AirClear Glass< 1 WeekDKP Condensation[3]
Aqueous Solution (pH 7.4)4°CAmbient AirPlastic Tube~30-60 DaysHydrolysis[1]
HCl Salt (Dry Powder)25°CAmbient AirSoda-Lime Glass6-12 MonthsSlow Hydrolysis (Alkali leach)
HCl Salt (Dry Powder) -20°C Argon Purged Borosilicate Glass > 2 Years None (Optimal Stability)

Section 4: Self-Validating Experimental Protocol for Long-Term Storage

To guarantee the structural integrity of Ethyl 2-amino-4-methylheptanoate, it must be stored as an anhydrous hydrochloride salt under an inert gas.

StorageWorkflow A Synthesized Ethyl 2-amino-4-methylheptanoate B Salt Conversion (Add 1.1 eq HCl in Ether) A->B Prevent DKP Formation C Lyophilization (Remove Residual H2O) B->C Isolate HCl Salt D Aliquot into Amber Borosilicate Vials C->D Dry Powder E Argon/Nitrogen Purge (Displace O2 & Moisture) D->E Minimize Headspace F Seal with PTFE-lined Caps E->F Inert Atmosphere G Store at -20°C (Desiccated) F->G Long-term Storage

Workflow for preparing amino acid ethyl esters for optimal long-term storage.

Step-by-Step Methodology:

  • Salt Conversion (Amine Protection):

    • Dissolve the free base of Ethyl 2-amino-4-methylheptanoate in anhydrous diethyl ether or dichloromethane.

    • Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) at 0°C under continuous stirring.

    • Causality: Protonating the amine prevents intermolecular nucleophilic attack, completely eliminating the DKP formation pathway[3][8].

  • Solvent Removal & Lyophilization:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the resulting solid in MS-grade water/acetonitrile and lyophilize for 24-48 hours to remove all trace moisture.

    • Self-Validation Check: Dissolve a 1 mg aliquot of the final powder in 1 mL of DI water. The pH should read ~3.5–4.5. If the pH is >6.0, the salt conversion was incomplete and the sample remains at risk.

  • Aliquotting & Container Selection:

    • Transfer the dry powder into amber Type I borosilicate glass vials.

    • Causality: Borosilicate glass prevents the leaching of alkaline metal ions (such as sodium or calcium) that occurs in standard soda-lime glass. These leached ions would otherwise catalyze ester hydrolysis over time[2].

  • Inert Atmosphere Sealing:

    • Purge the headspace of each vial with a gentle stream of high-purity Argon or Nitrogen for 30 seconds.

    • Immediately seal the vial using a cap with a PTFE (Teflon) lined silicone septum.

    • Causality: Argon is heavier than air and displaces both oxygen and ambient humidity, creating an inert micro-environment[5].

  • Secondary Desiccation & Storage:

    • Place the sealed vials inside a secondary container (e.g., a vacuum desiccator or a sealed Mylar bag containing indicating Drierite/MgSO4).

    • Store the entire assembly in a -20°C freezer.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com.
  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate.
  • Module 02 Hydrolysis. COP Bela.
  • Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal.
  • Opinion of the Scientific Panel on food additives, flavourings... ethyl lauroyl arginate. Scite.ai.
  • An improved method for precise determination of carbon isotopic composition of amino acids. JAMSTEC.
  • Synthesis, Characterisation and Biological Evaluation of Novel N-Ferrocenyl Amino Acid... DCU.ie.
  • Article - SciELO (Synthesis of amino acid ester hydrochlorides). SciELO.

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Ethyl 2-amino-4-methylheptanoate Production

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide is designed for researchers, scientists, and professionals in drug development focused on the stereoselective synthesis of Ethyl 2-amino-4-methylheptanoate. This non-proteinogenic amino acid ester is a valuable building block in pharmaceutical synthesis, and achieving high enantiomeric excess (ee) is critical for its application. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, particularly through enzymatic kinetic resolution.

Introduction to Stereoselective Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the synthesis of single enantiomers of compounds like Ethyl 2-amino-4-methylheptanoate is of paramount importance.[1] Asymmetric synthesis and kinetic resolution are two primary strategies to achieve this.[2][3] Enzymatic kinetic resolution, which utilizes the high stereoselectivity of enzymes like lipases, is a widely adopted method due to its mild reaction conditions and environmental compatibility.[4][5]

This guide will focus on the practical aspects of improving enantiomeric excess using lipase-catalyzed kinetic resolution of racemic Ethyl 2-amino-4-methylheptanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing enantiomerically pure Ethyl 2-amino-4-methylheptanoate?

A1: The primary methods include asymmetric synthesis and enzymatic kinetic resolution. Asymmetric synthesis aims to create a specific enantiomer from a prochiral starting material using a chiral catalyst or auxiliary.[6][7] Enzymatic kinetic resolution, on the other hand, involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted.[8][9] Lipases are commonly used for the resolution of amino esters.[4]

Q2: Why is my enantiomeric excess (ee) consistently low in the lipase-catalyzed resolution?

A2: Low enantiomeric excess can stem from several factors.[10][11] A primary reason is a non-catalyzed background reaction occurring alongside the desired enzymatic reaction, which is often exacerbated by higher temperatures.[11] Other critical factors include the choice of lipase, solvent, acyl donor, and reaction temperature, all of which significantly influence the enzyme's enantioselectivity.[4][12] It is also crucial to ensure the purity of all reagents and the absence of water, which can lead to unwanted hydrolysis.[10]

Q3: How does the choice of solvent impact the enantiomeric excess?

A3: The solvent plays a crucial role in modulating lipase activity and enantioselectivity.[13] Lipases require a minimal amount of water to maintain their active conformation, but most reactions are performed in organic solvents to solubilize non-polar substrates and shift the equilibrium towards synthesis.[4][13] The polarity of the solvent can affect the flexibility of the enzyme's active site, thereby influencing which enantiomer binds more effectively.[14] Screening a range of solvents with varying polarities is often necessary to find the optimal medium for a specific resolution.[10]

Q4: Can the acyl donor influence the outcome of the resolution?

A4: Absolutely. The structure of the acyl donor can significantly impact the reaction rate and enantioselectivity. Different acyl donors will have varying affinities for the enzyme's active site, and this can influence the discrimination between the two enantiomers of the amino ester.[15] For instance, some studies have shown that using bulky acyl donors can enhance enantioselectivity.[16] It is advisable to screen a variety of acyl donors, such as different vinyl esters or acid anhydrides, to optimize the process.

Q5: At what point should I stop the reaction to achieve the highest ee?

A5: In a classic kinetic resolution, the maximum enantiomeric excess of the unreacted starting material is achieved at or near 50% conversion.[12] Pushing the reaction beyond this point will lead to a decrease in the ee of the remaining substrate. Therefore, it is critical to monitor the reaction progress closely and stop it at the optimal time.

Troubleshooting Guide for Low Enantiomeric Excess

This section provides a structured approach to diagnosing and resolving common issues encountered during the enzymatic resolution of Ethyl 2-amino-4-methylheptanoate.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Suboptimal Enzyme Choice: The selected lipase may not have sufficient enantioselectivity for the substrate.Screen a variety of commercially available lipases (e.g., from Candida antarctica B (CALB), Pseudomonas cepacia, Rhizomucor miehei).[17][18]
Inappropriate Reaction Temperature: Higher temperatures can decrease enantioselectivity by increasing the rate of the non-selective background reaction.[10]Systematically lower the reaction temperature. While this may slow the reaction rate, it often improves the ee.[12]
Unsuitable Solvent: The solvent can alter the enzyme's conformation and, consequently, its selectivity.[13]Screen a range of organic solvents with varying polarities (e.g., hexane, toluene, methyl tert-butyl ether (MTBE)).[11]
Reaction Progressed Beyond 50% Conversion: In kinetic resolution, the ee of the remaining substrate decreases after 50% conversion.[12]Monitor the reaction progress using techniques like chiral HPLC or GC and stop the reaction at approximately 50% conversion.
Racemization: The reaction conditions may be causing the starting material or product to racemize.Run a control experiment under the same conditions without the enzyme to check for any background racemization.[12]
Impure Starting Materials or Reagents: Impurities can inhibit or alter the selectivity of the enzyme.[10]Ensure the purity of the racemic Ethyl 2-amino-4-methylheptanoate, acyl donor, and solvent. Re-purify if necessary.
Low or No Conversion Enzyme Inactivation: The lipase may be denatured by excessive temperature, extreme pH, or inhibitors in the reaction mixture.[11][19]Verify the reaction temperature is within the optimal range for the lipase. Ensure the enzyme is stored and handled correctly. Consider using an immobilized lipase for improved stability.[19]
Insufficiently Anhydrous Conditions: Excess water can lead to hydrolysis of the ester, while a complete absence of water can inactivate the enzyme.[11][19]Use an anhydrous solvent and consider adding a controlled amount of water or using molecular sieves to maintain optimal water activity.[12]
Poor Mixing/Mass Transfer Limitations: Inadequate agitation can limit the diffusion of substrates to the active site of an immobilized enzyme.[19]Ensure sufficient stirring or shaking (e.g., 150-200 rpm) to minimize mass transfer limitations.[12]
Inconsistent Results Variability in Raw Materials: Batch-to-batch differences in starting materials can affect the reaction outcome.Standardize the source and purity of all chemicals.[19]
Inconsistent Enzyme Activity: The activity of the lipase preparation can vary.Standardize the preparation, storage, and handling of the lipase.[19]

Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution

This protocol outlines a general procedure for screening different lipases to identify the most effective biocatalyst for the resolution of racemic Ethyl 2-amino-4-methylheptanoate.

Materials:

  • Racemic Ethyl 2-amino-4-methylheptanoate

  • A selection of lipases (e.g., Novozym 435, Lipase from Pseudomonas cepacia, Lipase from Rhizomucor miehei)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or MTBE)

  • Molecular sieves (optional, for water control)

  • Reaction vials

  • Shaking incubator or magnetic stirrer with temperature control

  • Chiral HPLC or GC for ee determination

Procedure:

  • To separate reaction vials, add racemic Ethyl 2-amino-4-methylheptanoate (e.g., 0.1 mmol) and the chosen anhydrous solvent (e.g., 2 mL).

  • Add the acyl donor (e.g., 0.15 mmol).

  • Add a specific amount of each lipase to its respective vial (e.g., 20 mg).

  • If controlling water activity, add activated molecular sieves.

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Take samples at regular intervals (e.g., 2, 4, 8, 24 hours).

  • Quench the reaction in the sample by filtering out the enzyme.

  • Analyze the samples by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining Ethyl 2-amino-4-methylheptanoate.

  • Compare the results to identify the lipase that provides the best combination of conversion and enantioselectivity.

Protocol 2: Optimization of Reaction Parameters

Once a suitable lipase has been identified, this protocol can be used to optimize other reaction parameters to maximize the enantiomeric excess.

Procedure:

  • Temperature Screening: Set up a series of reactions using the best-performing lipase from Protocol 1. Vary the reaction temperature (e.g., 30°C, 40°C, 50°C) while keeping all other parameters constant.[10]

  • Solvent Screening: Set up reactions using the optimal temperature and lipase. Test a range of anhydrous solvents with different polarities (e.g., n-hexane, toluene, MTBE, acetonitrile).[11]

  • Acyl Donor Screening: With the optimized temperature and solvent, screen different acyl donors (e.g., vinyl propionate, vinyl butyrate, isopropenyl acetate).

  • For each screening experiment, monitor the reaction and analyze the samples as described in Protocol 1 to determine the conditions that yield the highest enantiomeric excess.

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing the enantiomeric excess in the production of Ethyl 2-amino-4-methylheptanoate.

G cluster_start Start cluster_troubleshooting Troubleshooting cluster_optimization Optimization cluster_end Goal start Low Enantiomeric Excess (ee) Observed reagent_purity Verify Reagent Purity & Anhydrous Conditions start->reagent_purity Initial Checks control_exp Run Control Experiment (No Enzyme) reagent_purity->control_exp monitor_conv Monitor Conversion vs. Time control_exp->monitor_conv Check for Racemization screen_lipase Screen Different Lipases monitor_conv->screen_lipase If ee still low, begin optimization optimize_temp Optimize Reaction Temperature screen_lipase->optimize_temp screen_solvent Screen Solvents optimize_temp->screen_solvent screen_acyl Screen Acyl Donors screen_solvent->screen_acyl end High Enantiomeric Excess (ee) Achieved screen_acyl->end Final Optimized Protocol

Caption: Workflow for troubleshooting and optimizing enantiomeric excess.

References

  • Benchchem. Troubleshooting low enantiomeric excess in asymmetric synthesis. 10

  • Journal of Physics and Chemistry Research. (2022, May 28). Lipases in the Enantioselective Biocatalysis Process to Obtain Enantiomerically Pure Racemic Products. 4

  • Benchchem. improving enantiomeric excess in asymmetric synthesis. 11

  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In CHAPTER 13. 20

  • Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. (n.d.). 1

  • Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase. (2021, October 27). 13

  • Shin, J. S., Luque, S., & Klibanov, A. M. (2000, September 5). Improving lipase enantioselectivity in organic solvents by forming substrate salts with chiral agents. PubMed. 16

  • Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. (n.d.). 8

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC. 21

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. 22

  • Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. (2025, August 6). 5

  • EP1036189A1 - Resolution of chiral amines. Google Patents. 9

  • Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent | Organic Letters. ACS Publications. (2002, August 29). 23

  • The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. 6

  • Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. (2024, May 22). 14

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors | The Journal of Organic Chemistry. ACS Publications. (2007, August 3). 15

  • Benchchem. Technical Support Center: Optimization of Enzymatic Kinetic Resolution for L-Menthol Production. 12

  • Kinetic Modeling and Statistical Optimization of Lipase Catalyzed Enantioselective Resolution of (R,S)-2-pentanol. ACS Publications. (2011, August 29). 24

  • Asymmetric synthesis of non-proteinogenic amino acids. KUBIKAT. 2

  • Asymmetric Synthesis of Non-Proteinogenic Amino Acids|eBook. Barnes & Noble. 3

  • Laboratory Exercises Optimization of Kinetic Parameters of Enzymes*. (2002, February 1). 25

  • In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology (RSC Publishing). 26

  • (PDF) Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. ResearchGate. 27

  • Optimized experimental design for the estimation of enzyme kinetic parameters: an experimental evaluation. PubMed. (2012, December 15). 28

  • Amino Acid and Peptide Chiral Separations. (n.d.).

  • Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. PMC. (2023, May 5). 29

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). 30

  • Benchchem. Technical Support Center: Optimization of Lipase Activity for Ethyl Heptanoate Synthesis. 19

  • Lipase improvement: goals and strategies. PMC. (2012, October 15). 31

  • Asymmetric reactions_synthesis. (n.d.). 32

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. TU Delft Repository. 17

  • Scalable Preparation of Enantioenriched (S)-5-methylhept-2-en-4-one. Synthesis and Aroma Properties of Achiral Analogues Thereof. PMC. 33

  • Biocatalysts Based on Immobilized Lipases for the Production of Fatty Acid Ethyl Esters: Enhancement of Activity through Ionic Additives and Ion Exchange Supports. MDPI. (2023, December 18). 34

  • Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. (2002, May 15). 35

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. 18

  • Asymmetric Synthesis. University of York. 7

  • CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. (n.d.). 36

  • Concise asymmetric syntheses of (S)-ethyl 4-methyloctanoate and its acid: aggregation pheromones of rhinoceros beetles of the ge. Arkivoc. 37

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. Beilstein Journals. 38

  • Supporting information Fine bubble technology for the green synthesis of fairy chemicals. (n.d.). 39

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Technical Support Center: Troubleshooting HPLC Peak Tailing for Ethyl 2-amino-4-methylheptanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Ethyl 2-amino-4-methylheptanoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing in High-Performance Liquid Chromatography (HPLC). Here, we will delve into the scientific principles behind these issues and provide systematic, field-proven solutions to ensure the integrity and accuracy of your analytical results.

Understanding the Analyte: Ethyl 2-amino-4-methylheptanoate

Ethyl 2-amino-4-methylheptanoate is a primary aliphatic amine and an amino acid ester. Its basic nature, conferred by the primary amine group, is the primary driver of its interaction with the stationary phase in reversed-phase HPLC, often leading to peak tailing.

Estimated pKa of the Primary Amine: Based on structurally similar compounds like ethyl glycinate (pKa ≈ 7.6) and ethyl alaninate, the pKa of the primary amine in Ethyl 2-amino-4-methylheptanoate is estimated to be in the range of 7.5 to 8.0 [1][2][3][4]. This value is critical for understanding its ionization state at different mobile phase pH values and for developing strategies to mitigate peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address your queries in a logical progression, from fundamental concepts to advanced troubleshooting.

Q1: What is peak tailing and why is it a problem for my Ethyl 2-amino-4-methylheptanoate analysis?

Answer:

Peak tailing is a phenomenon where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[5][6] For quantitative analysis, this is problematic as it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and lower sensitivity.

For a basic compound like Ethyl 2-amino-4-methylheptanoate, the primary cause of peak tailing in reversed-phase HPLC is secondary interactions between the protonated amine group of the analyte and acidic silanol groups on the surface of the silica-based stationary phase.[7] These interactions create multiple retention mechanisms, causing some analyte molecules to be retained longer than others, which results in a "tailing" effect.[5]

Q2: I'm observing significant peak tailing. What is the first and most critical parameter I should adjust?

Answer:

The most impactful parameter to address peak tailing for a basic analyte is the pH of the mobile phase .[6][8] The goal is to control the ionization state of both your analyte and the stationary phase's residual silanol groups.

The Underlying Principle:

  • Analyte Ionization: At a pH below its pKa (estimated 7.5-8.0), the primary amine of Ethyl 2-amino-4-methylheptanoate will be protonated (positively charged).

  • Silanol Ionization: Residual silanol groups on the silica packing are acidic and become deprotonated (negatively charged) at a pH above approximately 3-4.

The strong ionic interaction between the positively charged analyte and negatively charged silanols is a major cause of peak tailing.

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Initial Approach: Low pH

    • Action: Adjust the mobile phase pH to a value at least 2 pH units below the pKa of the analyte's primary amine. A starting point of pH 2.5 to 3.0 is recommended.[7]

    • Rationale: At this low pH, the silanol groups on the stationary phase are fully protonated (neutral), which minimizes the strong ionic interactions with the protonated basic analyte.[9] This leads to a more uniform retention mechanism and improved peak symmetry.

    • Recommended Buffers: Use a buffer to maintain a stable pH. For low pH applications, phosphate or formate buffers are suitable. For example, a 10-25 mM solution of potassium phosphate or formic acid can be used.

  • Alternative Approach: High pH (for pH-stable columns)

    • Action: If you are using a column stable at high pH (e.g., hybrid silica or some polymer-based columns), you can adjust the mobile phase pH to be at least 2 pH units above the analyte's pKa, for instance, pH 10 .

    • Rationale: At this high pH, the analyte will be in its neutral (free base) form. While the silanols will be deprotonated, the absence of a charge on the analyte significantly reduces the strong secondary ionic interactions, leading to improved peak shape.[10]

    • Caution: Standard silica-based columns are not stable above pH 8 and will degrade rapidly at high pH.[6] Ensure your column is specified for high pH use.

Q3: I've adjusted the pH, but I still see some peak tailing. What's my next step?

Answer:

If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that acts as a competing agent for the active silanol sites.

Troubleshooting Protocol: Mobile Phase Additives

  • Triethylamine (TEA) as a Silanol Blocker:

    • Action: Add a small concentration of triethylamine (TEA) to the mobile phase, typically in the range of 0.05% to 0.2% (v/v).

    • Mechanism: TEA is a small, basic molecule that preferentially interacts with the active silanol groups on the stationary phase. By "masking" these sites, it prevents the analyte from engaging in secondary interactions, thereby improving peak shape.

    • Considerations: TEA can sometimes alter the selectivity of the separation and may cause baseline disturbances at low UV wavelengths. It is also not ideal for LC-MS applications due to ion suppression.

  • Trifluoroacetic Acid (TFA) as an Ion-Pairing Agent:

    • Action: Add a low concentration of trifluoroacetic acid (TFA), typically 0.05% to 0.1% (v/v), to the mobile phase.

    • Mechanism: TFA serves two purposes. It lowers the mobile phase pH, protonating the silanols. Additionally, it can act as an ion-pairing agent, forming a neutral complex with the protonated analyte, which can lead to improved peak shape and retention.

    • Considerations: TFA strongly absorbs UV light at low wavelengths (<230 nm) and can be a significant source of ion suppression in LC-MS.

AdditiveTypical ConcentrationMechanism of ActionAdvantagesDisadvantages
Triethylamine (TEA) 0.05 - 0.2%Masks active silanol sitesEffective for reducing peak tailing of basesCan alter selectivity, not MS-friendly
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Lowers pH, ion-pairingCan improve peak shape and retentionStrong UV absorbance, causes ion suppression in MS
Formic Acid 0.1%Lowers pHMS-friendly alternative to TFALess effective at improving peak shape than TFA
Q4: I've optimized my mobile phase, but the peak tailing persists. Could my column be the issue?

Answer:

Yes, the choice and condition of the HPLC column are critical. If mobile phase optimization is not fully effective, consider the following column-related factors.

Troubleshooting Workflow for Column-Related Issues

start Persistent Peak Tailing col_type Is the column appropriate for basic compounds? start->col_type end_capped Use a modern, high-purity, end-capped C18 or C8 column. col_type->end_capped No col_age Is the column old or has it been used with harsh mobile phases? col_type->col_age Yes end_capped->col_age core_shell Consider a core-shell column for higher efficiency and better peak shape. replace_col Replace the column. Bonded phase degradation can expose silanols. col_age->replace_col Yes guard_col Are you using a guard column? col_age->guard_col No replace_col->guard_col replace_guard Replace the guard column. It may be contaminated. guard_col->replace_guard Yes no_guard Consider using a guard column to protect the analytical column. guard_col->no_guard No void Is there a void at the column inlet? replace_guard->void no_guard->void reverse_flush Reverse and flush the column (if manufacturer allows). void->reverse_flush Possibly

Troubleshooting HPLC Column Issues

Detailed Column Troubleshooting Steps:

  • Column Chemistry:

    • Recommendation: Use a modern, high-purity silica column with end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert. This significantly reduces secondary interactions.

    • Alternative: For challenging separations, consider columns with alternative stationary phases, such as those with polar-embedded groups or core-shell particles. Core-shell columns often provide higher efficiency and better peak shapes due to a more uniform particle structure and reduced diffusion paths.[11][12][13][14][15]

  • Column Age and Condition:

    • Over time, especially with aggressive mobile phases (high or low pH), the bonded phase of a column can hydrolyze, exposing more active silanol sites. If your column is old or has been used extensively, it may be the source of the tailing.

    • Action: Try a new column of the same type to see if the peak shape improves.

  • Guard Column:

    • If you are using a guard column, it may have become contaminated with strongly retained matrix components.

    • Action: Replace the guard column. If you are not using one, consider adding a guard column to protect your analytical column.

  • Column Void:

    • A void or channel in the packing material at the head of the column can cause peak distortion, including tailing. This can result from pressure shocks or mobile phase incompatibility.

    • Action: If your column manufacturer permits it, try reversing and flushing the column to wash away any particulates that may be causing a blockage at the inlet frit. If a void has formed, the column will likely need to be replaced.

Q5: Could my HPLC system or other experimental parameters be causing the peak tailing?

Answer:

Absolutely. While chemical interactions are the most common cause for tailing of basic compounds, system and method parameters can also contribute.

System and Method Parameter Troubleshooting

System and Method Troubleshooting Steps

  • Extra-Column Volume:

    • Issue: Excessive volume between the injector and the detector (in tubing, fittings, or the detector flow cell) can cause peak broadening and tailing, especially for early-eluting peaks.

    • Solution: Use tubing with the smallest possible internal diameter (e.g., 0.125 mm or 0.005") and keep the length to a minimum. Ensure all fittings are correctly made to avoid dead volumes.

  • Column Overload:

    • Mass Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak tailing.

      • Test: Dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely experiencing mass overload.[5]

    • Volume Overload: Injecting too large a volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion.

      • Test: Reduce the injection volume. Ideally, the sample should be dissolved in the mobile phase.[5]

  • Co-eluting Impurity:

    • Issue: What appears to be a tailing peak might be a small, unresolved impurity eluting just after your main peak.

    • Test: Change the detection wavelength to see if the peak shape changes. You can also try a shallower gradient or a different stationary phase to try and resolve the two components.[5]

Summary of Recommended Starting Conditions for Ethyl 2-amino-4-methylheptanoate

ParameterRecommendationRationale
Column High-purity, end-capped C18 or C8, 2.7-5 µmMinimizes silanol interactions.
Mobile Phase A 10-25 mM Potassium Phosphate or 0.1% Formic Acid in WaterProvides buffering at a low pH.
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic solvents.
pH 2.5 - 3.0Protonates silanol groups to reduce secondary interactions.
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 min)To determine the optimal elution conditions.
Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Flow Rate 1.0 mL/min for 4.6 mm ID columnStandard starting flow rate.
Detection Low UV (e.g., 200-210 nm) or derivatizationThe analyte lacks a strong chromophore.[16]

Note on Detection: Since aliphatic amines like Ethyl 2-amino-4-methylheptanoate lack a strong UV chromophore, detection can be challenging.[17] Direct detection at low UV wavelengths (around 200-210 nm) is possible but may have low sensitivity and be prone to baseline noise. For higher sensitivity, consider derivatization with a UV-active or fluorescent tag (e.g., OPA, FMOC-Cl) or using a detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).[18][19][20][]

References

  • Restek Corporation. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved March 26, 2026, from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Ira, S. K., & Daniel, F. (n.d.). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved March 26, 2026, from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved March 26, 2026, from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Shimadzu Corporation. (n.d.). Core-shell column. Retrieved March 26, 2026, from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine ethyl ester. PubChem Compound Database. Retrieved March 26, 2026, from [Link]

  • Chemsrc. (2025, August 25). Ethyl glycinate. [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]

  • Pharma Growth Hub. (2023, October 20). Unveiling the Advantages of Core-Shell Columns in HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). L-Alanine ethyl ester. PubChem Compound Database. Retrieved March 26, 2026, from [Link]

  • GL Sciences. (n.d.). Core Shell HPLC Columns & Technology. Retrieved March 26, 2026, from [Link]

  • LCGC International. (2026, March 24). Core–Shell Particles for HPLC — Present and Future. [Link]

  • National Center for Biotechnology Information. (n.d.). N-ethylalanine. PubChem Compound Database. Retrieved March 26, 2026, from [Link]

  • LCGC International. (n.d.). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved March 26, 2026, from [Link]

  • Journal of Chromatographic Science. (2014, October 13). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Retrieved March 26, 2026, from [Link]

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-amino-4-methylheptanoate and Ethyl 2-amino-4-methylhexanoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of medicinal chemistry and drug development, the rational selection of synthetic building blocks is paramount to achieving desired pharmacological profiles and optimizing synthetic routes. Non-proteinogenic amino acids and their esters are crucial tools for introducing molecular diversity and fine-tuning properties such as lipophilicity, metabolic stability, and target binding affinity. This guide provides a detailed comparative analysis of the reactivity of two structurally similar, yet distinct, α-amino acid esters: Ethyl 2-amino-4-methylheptanoate and Ethyl 2-amino-4-methylhexanoate. Our focus will be on their performance in key synthetic transformations, underpinned by mechanistic principles and supported by established experimental protocols.

Structural and Physicochemical Landscape

The fundamental difference between Ethyl 2-amino-4-methylheptanoate and Ethyl 2-amino-4-methylhexanoate lies in a single methylene (-CH2-) unit in the alkyl side chain. This seemingly minor variation has tangible consequences for their physicochemical properties, which in turn influence their reactivity.

PropertyEthyl 2-amino-4-methylheptanoateEthyl 2-amino-4-methylhexanoateRationale for Difference
Molecular Formula C₁₀H₂₁NO₂C₉H₁₉NO₂Additional CH₂ group in the heptanoate
Molecular Weight 187.28 g/mol 173.26 g/mol Higher mass of the additional CH₂ group
Predicted LogP ~3.2~2.7Increased alkyl chain length enhances lipophilicity
Predicted Boiling Point ~225 °C~210 °CIncreased van der Waals forces with longer chain
Steric Hindrance HigherLowerThe longer, bulkier side chain of the heptanoate derivative presents a greater steric shield around the reactive α-amino group.[1]

The increased lipophilicity of the heptanoate derivative may be advantageous for enhancing the solubility of intermediates in non-polar organic solvents and can be a desirable feature in the final drug molecule to improve membrane permeability.[2] However, the greater steric bulk of its side chain is a critical factor that can be expected to decrease its reactivity in many common synthetic transformations.

Comparative Reactivity in Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in pharmaceutical chemistry. The nucleophilicity of the primary amine in our target molecules is a key determinant of their reactivity in this transformation.

Mechanistic Considerations

The rate of amide bond formation is influenced by both the electronic nature and the steric environment of the nucleophilic amine. While the electronic effect of the additional methylene group in the heptanoate is negligible, the steric effect is significant. The longer and more flexible alkyl chain of Ethyl 2-amino-4-methylheptanoate can fold back, creating a more sterically hindered environment around the α-amino group compared to the hexanoate derivative. This increased steric hindrance can impede the approach of the activated carboxylic acid, leading to a slower reaction rate.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a standard procedure for coupling an N-protected amino acid to an amino acid ester using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a widely used and efficient coupling reagent.[3]

  • Reactant Preparation: In a dry, inert atmosphere, dissolve the N-protected amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Amino Ester: To the solution from step 1, add Ethyl 2-amino-4-methylheptanoate or Ethyl 2-amino-4-methylhexanoate (1.0 equivalent).

  • Base Addition: Cool the reaction mixture to 0 °C and add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Caption: Workflow for HATU-mediated amide coupling.

Expected Outcome and Discussion

Based on the principles of steric hindrance, it is anticipated that Ethyl 2-amino-4-methylhexanoate will exhibit a faster reaction rate and potentially a higher yield in amide coupling reactions compared to its heptanoate counterpart. The less encumbered amino group of the hexanoate allows for more facile access by the activated carboxylic acid, leading to a more efficient transformation. While the difference in a single reaction may be modest, in a multi-step synthesis, these seemingly small differences in reactivity can have a cumulative impact on the overall yield and efficiency.

N-Alkylation Reactivity

N-alkylation is another fundamental transformation used to introduce diversity and modulate the properties of lead compounds. The reactivity in N-alkylation is also highly dependent on the steric environment of the amine.

Mechanistic Considerations

N-alkylation of primary amines with alkyl halides typically proceeds via an SN2 mechanism. The rate of this reaction is highly sensitive to steric hindrance on both the nucleophile (the amine) and the electrophile (the alkyl halide).[4] Similar to amide bond formation, the bulkier side chain of Ethyl 2-amino-4-methylheptanoate is expected to present a greater steric barrier to the approaching electrophile, thus slowing down the rate of N-alkylation.

Experimental Protocol: Reductive Amination

Reductive amination is a common and effective method for N-alkylation that is often milder than direct alkylation with alkyl halides.[5]

  • Imine Formation: Dissolve Ethyl 2-amino-4-methylheptanoate or Ethyl 2-amino-4-methylhexanoate (1.0 equivalent) and an aldehyde or ketone (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid, if necessary.

  • Reduction: To the solution containing the imine (or iminium ion), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

G A Amino Ester C Imine/Iminium Ion A->C B Aldehyde/Ketone B->C D N-Alkylated Product C->D NaBH(OAc)3

Caption: General scheme for reductive amination.

Expected Outcome and Discussion

In N-alkylation reactions, Ethyl 2-amino-4-methylhexanoate is predicted to be the more reactive substrate . The reduced steric hindrance around the nitrogen atom will allow for a more favorable trajectory of attack by the electrophile (in direct alkylation) or a less hindered formation of the imine intermediate (in reductive amination). This difference in reactivity may be more pronounced with bulkier alkylating agents.

Conclusion and Recommendations

The choice between Ethyl 2-amino-4-methylheptanoate and Ethyl 2-amino-4-methylhexanoate in a synthetic campaign should be a carefully considered decision based on the specific goals of the project.

  • For optimal reactivity and synthetic efficiency, particularly in sterically demanding transformations or in multi-step syntheses where overall yield is critical, Ethyl 2-amino-4-methylhexanoate is the recommended choice. Its lower steric profile is likely to lead to faster reaction times and higher yields in common reactions like amide coupling and N-alkylation.

  • When the primary objective is to maximize the lipophilicity of the target molecule, for instance, to improve its pharmacokinetic properties, Ethyl 2-amino-4-methylheptanoate may be the more suitable building block. The synthetic chemist should be prepared to potentially employ more forcing reaction conditions or more potent reagents to overcome the slightly lower reactivity of this substrate.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
  • Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Review. Organic Process Research & Development, 16(6), 1156–1184. [Link]

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  • News-Medical.net. (2023, February 17). Importance of Differentiating Between Leucine and Isoleucine. [Link]

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  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
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A Comparative Guide to Ethyl 2-amino-4-methylheptanoate and Standard Branched-Chain Amino Acid Esters for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly impacts the properties and performance of novel therapeutics. While proteinogenic amino acids and their derivatives have been the cornerstone of peptide and small molecule synthesis, the exploration of non-proteinogenic amino acids (NPAAs) offers a pathway to enhanced stability, unique conformations, and novel biological activities.[1][2][3][4] This guide provides an in-depth, objective comparison of Ethyl 2-amino-4-methylheptanoate, a non-proteinogenic amino acid ester, with the ethyl esters of standard branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.

This analysis is grounded in established scientific principles and supported by experimental protocols designed to empower researchers to make informed decisions in their discovery and development workflows.

Introduction: Expanding the Chemical Toolbox Beyond Nature's Canon

The twenty-two proteinogenic amino acids form the fundamental alphabet of life, encoded by the universal genetic code to construct proteins.[1] Their esters, particularly ethyl and methyl esters, are workhorse molecules in synthetic chemistry, serving as protected forms of the corresponding amino acids in peptide synthesis and as precursors for a variety of small molecules. The branched-chain amino acids—leucine, isoleucine, and valine—are of particular interest due to their crucial roles in protein structure and cellular signaling pathways, most notably the mammalian target of rapamycin (mTOR) pathway, which is a central regulator of cell growth and proliferation.[5][6][7][8][9]

Ethyl 2-amino-4-methylheptanoate represents a structural variant of these common BCAAs. As a non-proteinogenic amino acid ester, it is not incorporated into proteins during translation but offers unique steric and electronic properties that can be leveraged in drug design.[1] Its extended and branched alkyl side chain suggests altered lipophilicity and potential for novel interactions with biological targets compared to its proteinogenic counterparts.

Physicochemical Properties: A Comparative Analysis

The utility of an amino acid ester in a drug development context is heavily influenced by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and metabolic stability. Below is a comparative summary of key properties for Ethyl 2-amino-4-methylheptanoate and the standard BCAA ethyl esters.

PropertyEthyl 2-amino-4-methylheptanoateEthyl LeucinateEthyl IsoleucinateEthyl ValinateData Source
Molecular Formula C₁₀H₂₁NO₂C₈H₁₇NO₂C₈H₁₇NO₂C₇H₁₅NO₂[10][11]
Molecular Weight 187.28 g/mol 159.23 g/mol 159.23 g/mol 145.20 g/mol [10][11][12]
LogP (Octanol/Water Partition Coefficient) Predicted: >1.31.30.9231.073[10][12][13]
Boiling Point (°C) Predicted: >200Not availableNot available~169[12]
Solubility Sparingly soluble in water; Soluble in organic solventsSoluble in DMSOSoluble in organic solventsSoluble in organic solvents, limited water solubility[11][14]

Note: Experimental data for Ethyl 2-amino-4-methylheptanoate is limited. The provided LogP and boiling point are estimations based on its structure and comparison to similar molecules.

The extended alkyl chain of Ethyl 2-amino-4-methylheptanoate is predicted to confer a higher degree of lipophilicity (LogP) compared to the standard BCAA esters. This increased lipophilicity can have significant implications for its biological activity, potentially enhancing membrane permeability and altering its interaction with hydrophobic pockets in target proteins.

Biological Activity and Metabolic Considerations

Role in Cellular Signaling: The mTOR Pathway

The branched-chain amino acids, particularly leucine, are potent activators of the mTORC1 signaling pathway, a critical regulator of protein synthesis and cell growth.[5][6][7][8][9] This activation is a key mechanism through which BCAAs exert their anabolic effects. The structural similarity of Ethyl 2-amino-4-methylheptanoate to leucine suggests that it may also interact with components of the mTOR pathway. However, the altered side chain structure could lead to differential binding affinities and signaling outcomes, potentially acting as an agonist, partial agonist, or even an antagonist.

mTOR_Signaling cluster_extracellular Extracellular cluster_cellular Intracellular Amino Acid Esters Amino Acid Esters Amino Acid Transporters (e.g., LAT1) Amino Acid Transporters (e.g., LAT1) Amino Acid Esters->Amino Acid Transporters (e.g., LAT1) Uptake Amino Acid Esters->Amino Acid Transporters (e.g., LAT1) Intracellular Amino Acids Intracellular Amino Acids Amino Acid Transporters (e.g., LAT1)->Intracellular Amino Acids mTORC1 mTORC1 Intracellular Amino Acids->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation (Inhibition) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Stimulation 4E-BP1->Protein Synthesis Relief of Inhibition

Caption: BCAA-mediated activation of the mTORC1 signaling pathway.

Metabolic Stability and Biotransformation

Amino acid esters are susceptible to hydrolysis by esterases present in plasma and tissues, releasing the parent amino acid and ethanol.[15][16] The rate of this hydrolysis is a critical determinant of the compound's pharmacokinetic profile. Non-proteinogenic amino acids and their derivatives can exhibit enhanced metabolic stability due to their unnatural structures, which may be less readily recognized by metabolic enzymes.[17]

The increased steric hindrance from the extended side chain of Ethyl 2-amino-4-methylheptanoate may slow the rate of enzymatic hydrolysis compared to the less bulky standard BCAA esters. This could lead to a longer plasma half-life and altered biodistribution.

Experimental Protocols for Comparative Assessment

To provide a rigorous, data-driven comparison between Ethyl 2-amino-4-methylheptanoate and standard BCAA esters, the following experimental protocols are recommended.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity. The shake-flask method is a standard approach for its determination.[18][19]

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in either water-saturated octanol or octanol-saturated water.

    • Prepare a series of calibration standards of the test compound in a suitable solvent for the chosen analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In a separatory funnel, combine equal volumes of 1-octanol and water. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

    • Add a known volume of the stock solution to a fresh mixture of water-saturated octanol and octanol-saturated water in a glass vessel.

    • Shake the vessel for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours) at a constant temperature.

  • Phase Separation and Analysis:

    • Centrifuge the mixture to ensure complete separation of the octanol and water phases.

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the test compound in each phase using a validated analytical method, such as HPLC-UV.[20][21][22][23]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP = log10(P).

LogP_Workflow Prepare Stock Solution Prepare Stock Solution Equilibrate Octanol & Water Equilibrate Octanol & Water Prepare Stock Solution->Equilibrate Octanol & Water Add Stock to Mixture Add Stock to Mixture Equilibrate Octanol & Water->Add Stock to Mixture Shake to Equilibrium Shake to Equilibrium Add Stock to Mixture->Shake to Equilibrium Centrifuge Centrifuge Shake to Equilibrium->Centrifuge Separate Phases Separate Phases Centrifuge->Separate Phases Analyze Concentrations (HPLC) Analyze Concentrations (HPLC) Separate Phases->Analyze Concentrations (HPLC) Calculate LogP Calculate LogP Analyze Concentrations (HPLC)->Calculate LogP

Caption: Workflow for LogP determination by the shake-flask method.

In Vitro Enzymatic Hydrolysis Assay

This assay assesses the stability of the amino acid esters in the presence of esterases, providing an indication of their likely metabolic fate in vivo. Porcine liver esterase (PLE) is a commonly used model enzyme for this purpose.[15][16][24][25][26]

Protocol: Enzymatic Hydrolysis using Porcine Liver Esterase (PLE)

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of PLE (e.g., 10 units/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a quenching solution (e.g., acetonitrile with an internal standard).

  • Reaction:

    • In a microcentrifuge tube, pre-warm the buffer to 37°C.

    • Add the test compound to the buffer to a final concentration of, for example, 100 µM.

    • Initiate the reaction by adding the PLE working solution.

    • Incubate at 37°C with gentle shaking.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the quenching solution.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the enzyme.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound and the formation of the parent amino acid.[24][27][28]

  • Data Analysis:

    • Plot the concentration of the parent compound versus time.

    • Determine the half-life (t₁/₂) of the compound under these conditions.

Cellular Uptake Assay

This assay evaluates the ability of the amino acid esters to be transported into cells, which is a prerequisite for intracellular biological activity.[29][30][31][32]

Protocol: Cellular Uptake in a Relevant Cell Line (e.g., Caco-2)

  • Cell Culture:

    • Culture a suitable cell line (e.g., Caco-2 for intestinal absorption, or a cancer cell line overexpressing amino acid transporters like LAT1) to confluence in multi-well plates.

  • Uptake Experiment:

    • Wash the cells with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing a known concentration of the test compound to the cells.

    • Incubate for various time points (e.g., 0, 2, 5, 15, and 30 minutes) at 37°C.

  • Termination and Lysis:

    • At each time point, rapidly wash the cells with ice-cold transport buffer to stop the uptake process.

    • Lyse the cells with a suitable lysis buffer.

  • Analysis:

    • Quantify the intracellular concentration of the test compound and its hydrolyzed parent amino acid in the cell lysate using a validated LC-MS/MS method.

    • Normalize the intracellular concentration to the total protein content of the cell lysate.

  • Data Analysis:

    • Plot the intracellular concentration versus time to determine the initial rate of uptake.

Conclusion and Future Directions

Ethyl 2-amino-4-methylheptanoate presents an intriguing alternative to standard branched-chain amino acid esters for applications in drug discovery and peptide synthesis. Its predicted higher lipophilicity and potentially increased metabolic stability warrant experimental verification. The protocols outlined in this guide provide a robust framework for a head-to-head comparison of its physicochemical and biological properties against those of ethyl leucinate, ethyl isoleucinate, and ethyl valinate.

Future research should focus on elucidating the specific interactions of Ethyl 2-amino-4-methylheptanoate with key biological targets, such as the mTOR pathway components, and on evaluating its pharmacokinetic and pharmacodynamic profile in preclinical models. Such studies will be instrumental in unlocking the full potential of this and other non-proteinogenic amino acids in the development of next-generation therapeutics.

References

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  • Chemical Properties of L-Leucine, ethyl ester (CAS 2743-60-4). Cheméo. [Link]

  • Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response. Frontiers in Pharmacology. [Link]

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  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]

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A Researcher's Guide to the FT-IR Spectrum of Ethyl 2-amino-4-methylheptanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the FT-IR Spectroscopy of Ethyl 2-amino-4-methylheptanoate for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for Ethyl 2-amino-4-methylheptanoate. This document moves beyond a simple listing of peaks to offer a foundational understanding of the molecule's vibrational characteristics, grounded in established spectroscopic principles. We will dissect the expected spectrum, compare it with a structurally similar alternative to highlight key differentiators, and provide a robust experimental protocol for acquiring high-quality data.

Introduction to Ethyl 2-amino-4-methylheptanoate and FT-IR Spectroscopy

Ethyl 2-amino-4-methylheptanoate is an amino acid ester, a class of compounds significant in peptide synthesis and as intermediates in pharmaceutical development. Its structure comprises a primary amine, an ethyl ester, and a branched alkyl chain. FT-IR spectroscopy is a powerful, non-destructive analytical technique ideal for identifying the functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, which excites molecular vibrations, FT-IR provides a unique spectral "fingerprint" that is invaluable for structural elucidation and quality control.[2]

The utility of an FT-IR spectrum lies in the correlation between specific absorption bands (measured in wavenumbers, cm⁻¹) and the vibrational modes of particular chemical bonds.[1][3] This guide will interpret the spectrum of Ethyl 2-amino-4-methylheptanoate by analyzing its constituent parts.

Caption: Molecular structure of Ethyl 2-amino-4-methylheptanoate with key functional groups highlighted.

Predicted FT-IR Absorption Profile

The vibrational spectrum of Ethyl 2-amino-4-methylheptanoate can be predicted by dissecting its three main structural components: the primary amine, the ester, and the branched alkyl chain.

  • N-H Stretching: Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3500-3300 cm⁻¹ region.[4] These arise from the symmetric and asymmetric stretching modes of the two N-H bonds.[5][6] The asymmetric stretch occurs at a higher frequency (typically 3400-3300 cm⁻¹) while the symmetric stretch appears at a lower frequency (3330-3250 cm⁻¹).[6] These bands are typically weaker and sharper than the broad O-H bands from alcohols.[5][6]

  • N-H Bending (Scissoring): A medium to strong absorption resulting from the scissoring motion of the H-N-H group is expected in the 1650–1580 cm⁻¹ range.[5][6] This peak can sometimes be mistaken for a C=C double bond, but its association with the N-H stretching bands helps in its correct assignment.

  • C-N Stretching: The stretching of the C-N bond in aliphatic amines produces a medium to weak band in the 1250–1020 cm⁻¹ region.[6][7] This absorption can overlap with the C-O stretching bands of the ester group, which often makes a definitive assignment in this region challenging.[6]

  • N-H Wagging: A characteristic broad, strong band from out-of-plane N-H bending (wagging) is often observed between 910-665 cm⁻¹.[6]

  • C=O Carbonyl Stretching: This is one of the most prominent and easily identifiable absorptions in the entire spectrum. For a saturated aliphatic ester, a very strong and sharp band is expected between 1750–1735 cm⁻¹.[1][3][8][9] Its high intensity is due to the large change in dipole moment that occurs during the stretching of the highly polar C=O bond.[10]

  • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which are diagnostically useful. These strong bands appear in the 1300–1000 cm⁻¹ region.[9][10]

    • The asymmetric C-C-O stretch (involving the C(=O)-O bond) is found at higher wavenumbers, typically 1300-1150 cm⁻¹.[10]

    • The symmetric O-C-C stretch (involving the O-CH₂ bond) occurs at lower wavenumbers, generally 1150-1000 cm⁻¹.[10]

  • C-H Stretching: The stretching vibrations of C-H bonds where the carbon is sp³-hybridized appear as strong, sharp bands in the 3000–2850 cm⁻¹ region.[8][11][12] A critical diagnostic feature is that for alkanes, these peaks always occur at wavenumbers less than 3000 cm⁻¹.[7][12] The presence of multiple CH₂, and CH₃ groups will result in a complex but strong absorption pattern in this area.

  • C-H Bending:

    • Methylene (-CH₂-) groups exhibit a characteristic scissoring deformation around 1470–1450 cm⁻¹.[8][11][13]

    • Methyl (-CH₃) groups show an asymmetric bend near 1450 cm⁻¹ and a symmetric bend (or "umbrella" mode) near 1375 cm⁻¹.[8][11] The presence of a gem-dimethyl group (as part of the branched structure) might slightly alter these positions.

Summary of Predicted Absorption Bands

The following table summarizes the expected key FT-IR absorptions for Ethyl 2-amino-4-methylheptanoate.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
~3400-3300Primary AmineAsymmetric N-H StretchMedium
~3330-3250Primary AmineSymmetric N-H StretchMedium
3000-2850Alkyl ChainC-H StretchStrong
1750-1735EsterC=O StretchVery Strong, Sharp
1650-1580Primary AmineN-H Bend (Scissoring)Medium-Strong
1470-1450Alkyl Chain-CH₂- Bend (Scissoring)Medium
~1375Alkyl Chain-CH₃ Bend (Symmetric)Medium
1300-1150EsterAsymmetric C-O StretchStrong
1150-1000EsterSymmetric C-O StretchStrong
1250-1020Primary AmineC-N StretchWeak-Medium
910-665Primary AmineN-H WagStrong, Broad
Comparative Analysis: Ethyl 2-amino-4-methylheptanoate vs. Ethyl Heptanoate

To underscore the diagnostic power of the amine-related bands, we compare the predicted spectrum of our target molecule with that of Ethyl Heptanoate . Ethyl Heptanoate shares the same ethyl ester and a similar alkyl chain but lacks the C2-amino group.[14][15]

  • Key Differences:

    • N-H Stretching Region (3500-3300 cm⁻¹): The spectrum of Ethyl Heptanoate will be completely transparent in this region, whereas Ethyl 2-amino-4-methylheptanoate will show the two characteristic N-H stretching peaks.[5][6] This is the most definitive point of comparison.

    • N-H Bending Region (~1600 cm⁻¹): The N-H scissoring band around 1650-1580 cm⁻¹ will be absent in the Ethyl Heptanoate spectrum.[6]

    • Fingerprint Region (Below 1500 cm⁻¹): While both molecules will show strong C-O ester bands and C-H bending bands, the spectrum for Ethyl 2-amino-4-methylheptanoate will be more complex due to the additional C-N stretch and N-H wagging vibrations.[6]

This comparison demonstrates that FT-IR spectroscopy can rapidly and unequivocally confirm the presence of the amine functionality.

Experimental Protocol for FT-IR Analysis

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a liquid sample like Ethyl 2-amino-4-methylheptanoate using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis a 1. Clean ATR Crystal (e.g., with isopropanol) b 2. Record Background Spectrum (Clean, empty crystal) a->b c 3. Apply Sample (1-2 drops directly on crystal) b->c d 4. Acquire Sample Spectrum (Co-add scans, e.g., 16-32) c->d e 5. Clean ATR Crystal (Remove sample residue) d->e f 6. Process Spectrum (ATR & baseline correction) e->f g 7. Identify & Assign Peaks f->g

Caption: Standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.

    • The ATR accessory, typically with a diamond or zinc selenide crystal, must be clean. Clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., isopropanol) and allow it to fully evaporate.

  • Background Collection (Self-Validating Step):

    • With the clean, empty ATR crystal in place, collect a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum. This ensures that the final spectrum contains only absorptions from the sample.

  • Sample Application:

    • Place a single drop of the neat liquid Ethyl 2-amino-4-methylheptanoate directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typical parameters include:

      • Scan Range: 4000-400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16 to 32 (co-adding scans improves the signal-to-noise ratio).

  • Post-Measurement:

    • Thoroughly clean the ATR crystal to remove all traces of the sample, preparing the instrument for the next user.

  • Data Processing and Interpretation:

    • The instrument software automatically subtracts the background from the sample interferogram and performs the Fourier transform to generate the final spectrum.

    • Apply an ATR correction algorithm if available. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction to ensure all peaks originate from a flat baseline.

    • Identify the peak positions (in cm⁻¹) and correlate them with the known absorption frequencies for the expected functional groups as detailed in this guide.

Conclusion

The FT-IR spectrum of Ethyl 2-amino-4-methylheptanoate is rich with information, providing a clear and reliable method for structural verification. The most diagnostic features are the dual N-H stretching bands (3500-3300 cm⁻¹), the intense C=O ester stretch (~1740 cm⁻¹), and the strong C-O stretches in the fingerprint region (1300-1000 cm⁻¹). By comparing the spectrum to that of a related compound lacking the amine group, such as Ethyl Heptanoate, the unique contributions of the amine functionality are unequivocally confirmed. The provided experimental protocol offers a robust and self-validating method for obtaining high-quality data suitable for research and quality assurance in drug development.

References

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • University of Calgary. IR: amines. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

  • Michigan State University. Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online, 2018. [Link]

  • OpenOChem Learn. Characteristic IR Absorptions. [Link]

  • Stewart, J. E. Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 1959. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • National Center for Biotechnology Information. Ethyl Heptanoate. PubChem Compound Database. [Link]

  • Oomens, J., et al. Fingerprint Vibrational Spectra of Protonated Methyl Esters of Amino Acids in the Gas Phase. Journal of the American Chemical Society, 2007. [Link]

  • University of Calgary. IR: alkanes. [Link]

  • Chemistry LibreTexts. 13.5: IR Spectroscopy of Alkanes. [Link]

  • Organic Chemistry Tutorial. IR Spectroscopy of Alkanes Explained in 4 Minutes. YouTube, 2025. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Reference. [Link]

  • IntechOpen. Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-amino-4-methylheptanoate

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-amino-4-methylheptanoate (CAS: 1340167-25-0) is an unnatural amino acid ester derivative widely utilized in advanced peptide synthesis and drug discovery workflows. While it is a critical building block, its specific physicochemical properties—namely, the lipophilic ethyl ester moiety combined with a reactive primary amine—present unique occupational hazards.

As a Senior Application Scientist, I have designed this comprehensive guide to move beyond basic compliance. We will explore the causality behind the hazards and establish a self-validating operational framework for Personal Protective Equipment (PPE), handling, and disposal. This ensures that every safety measure you take is mechanically sound and empirically verifiable.

Hazard Causality & Pre-Operational Assessment

To effectively protect yourself, you must understand the molecular behavior of the threat.

  • Dermal Penetration & Defatting: Unlike zwitterionic free amino acids, the esterification of the carboxyl group in Ethyl 2-amino-4-methylheptanoate significantly increases its lipophilicity. This allows the molecule to easily partition into and permeate the lipid-rich stratum corneum of human skin. Prolonged contact leads to localized defatting, severe contact dermatitis, and potential systemic absorption [1].

  • Respiratory Irritation: The free primary amine acts as a moderate nucleophile and a respiratory irritant (Hazard Statement H335). If the compound is aerosolized during powder transfer or if its solvent vehicle evaporates rapidly, it can cause acute inflammation of the mucous membranes.

Under the [2], handling this compound requires a strict Chemical Hygiene Plan (CHP) that prioritizes engineering controls and targeted PPE.

Quantitative PPE Matrix

Do not rely on generic laboratory PPE. The lipophilic nature of organic esters requires specific elastomeric barriers. We employ a double-gloving system : the outer glove acts as the primary sacrificial barrier against chemical splashes, while the inner glove provides a temporal buffer, allowing you to safely doff compromised outer layers without exposing your skin [3].

Table 1: Quantitative PPE Specifications and Breakthrough Data

PPE CategoryMaterial SpecificationMinimum ThicknessEst. Breakthrough TimeRegulatory Standard
Inner Gloves Nitrile (NBR)0.11 mm> 30 minutesASTM F739
Outer Gloves Heavy-duty Nitrile or Butyl0.30 mm> 240 minutesASTM F739
Eye Protection Polycarbonate Splash Goggles2.0 mm lensHigh-impact / SplashANSI Z87.1
Body Protection Nomex / Flame-Resistant CoatN/AN/ANFPA 2112
Respiratory N95 or P100 Particulate RespiratorN/A99.9% filtrationNIOSH 42 CFR 84

Note: Breakthrough times are estimated based on analogous aliphatic amino acid esters and organic solvents. Always replace outer gloves immediately upon known contamination.

Operational Workflow & Self-Validating Protocols

The following step-by-step methodology ensures that your handling of Ethyl 2-amino-4-methylheptanoate is entirely self-validating—meaning the success of each safety step can be visually or mechanically confirmed before proceeding to the next.

Phase 1: Preparation & Donning
  • Fume Hood Validation: Turn on the chemical fume hood.

    • Self-Validation Step: Do not rely solely on the digital monitor. Tape a 1-inch strip of a Kimwipe to the bottom edge of the sash. If the tissue flutters consistently inward, you have visual confirmation of continuous negative pressure (target: 80–100 fpm).

  • Donning PPE: Put on your flame-resistant lab coat, ensuring cuffs are fully extended. Don the 0.11 mm inner nitrile gloves, pulling the cuffs under the lab coat sleeves. Don the 0.30 mm outer gloves, pulling the cuffs over the lab coat sleeves.

    • Causality: This overlapping "shingle" method ensures that any liquid splashed on the arm runs down the outside of the glove, rather than funneling into the glove interior.

  • Eye Protection: Secure ANSI Z87.1 splash goggles. Standard safety glasses are insufficient as they lack a facial seal against aerosolized amines.

Phase 2: Material Handling
  • Static Mitigation: Ethyl 2-amino-4-methylheptanoate can accumulate static charge, causing it to "jump" or aerosolize when manipulated with plastic tools.

    • Protocol: Use grounded, stainless-steel spatulas for weighing and transfer.

  • Weighing: Place the analytical balance inside the fume hood. If drafts cause balance instability, use a localized draft shield around the balance pan rather than lowering the hood sash to an unsafe level.

  • Solvent Dissolution: When dissolving the ester in organic solvents (e.g., Dichloromethane or Dimethylformamide), add the solvent to the ester slowly.

    • Causality: Rapid addition can cause exothermic solvation or micro-boiling, leading to hazardous splattering.

Phase 3: Doffing & Decontamination
  • Glove Doffing: Inspect outer gloves for visible residue. Remove the outer gloves using the "beak method" (pinching the exterior at the wrist and pulling inside out) and discard them in the solid hazardous waste bin.

  • Surface Decontamination: Because the ester is lipophilic, water alone will not clean a spill. Wipe down the balance and hood surface with a Kimwipe dampened with Isopropanol or Ethyl Acetate, followed by a secondary wipe with aqueous soap.

Workflow Visualization

Below is the logical decision tree for handling this compound.

PPE_Workflow Start Hazard Assessment: Ethyl 2-amino-4-methylheptanoate FumeHood Verify Fume Hood Airflow (Visual Kimwipe Test) Start->FumeHood FailHood DO NOT PROCEED Tag Out Equipment FumeHood->FailHood No Inward Draft DonPPE Don PPE: Double Nitrile, Splash Goggles, FR Coat FumeHood->DonPPE Draft Confirmed Handle Execute Transfer (Use Stainless Steel Tools) DonPPE->Handle Spill Spill or Contamination Detected? Handle->Spill Decon Biphasic Decontamination (Isopropanol -> Aqueous Soap) Spill->Decon Yes Dispose RCRA Compliant Disposal (Incineration Route) Spill->Dispose No Decon->Dispose End Doff Inner Gloves & Wash Hands Dispose->End

Caption: Operational workflow for Ethyl 2-amino-4-methylheptanoate, emphasizing self-validating steps.

Disposal and Emergency Response Plans

RCRA-Compliant Disposal Plan

Do not dispose of Ethyl 2-amino-4-methylheptanoate or its solutions down the drain.

  • Solid Waste: Contaminated Kimwipes, inner/outer gloves, and empty vials must be placed in a rigid, sealable high-density polyethylene (HDPE) container.

  • Liquid Waste: Collect solvent washings in a designated "Halogen-Free Organic Waste" carboy (unless dissolved in a halogenated solvent like DCM, which requires a separate stream).

  • Labeling & Destruction: Label all containers clearly with "Hazardous Waste: Organic Amino Acid Ester (Toxic/Irritant)." The required EPA destruction method is high-temperature incineration.

Emergency Response Protocols
  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and a non-abrasive soap for a minimum of 15 minutes.

    • Self-Validation: The decontamination is considered successful only when localized erythema (redness) halts progression and pruritus (itching) ceases. Seek medical attention if irritation persists.

  • Ocular Exposure: Utilize the emergency eyewash station immediately. Hold eyelids open manually to ensure water washes the entire surface of the eye and the inner mucosal folds. Flush for 15 minutes.

  • Inhalation: Move the victim to fresh air immediately. If the victim experiences bronchospasms or shortness of breath, administer oxygen and call emergency services.

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. "Workplace Safety and Health Topics – Organic Solvents." The National Institute for Occupational Safety and Health (NIOSH). Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R 2011)." United States Department of Labor. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." Journal of Occupational and Environmental Hygiene. Available at:[Link]

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